Siegesmethyletheric acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,4S,5R,9S,10R,13R,14S)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-19-8-4-9-20(2,18(22)23)16(19)7-10-21-11-14(5-6-17(19)21)15(12-21)13-24-3/h14-17H,4-13H2,1-3H3,(H,22,23)/t14-,15-,16+,17+,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWVIZJOTTXJSA-VVIZTZINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(C4)COC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@H](C4)COC)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Siegesmethyletheric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from Siegesbeckia species. The determination of its intricate molecular framework is a testament to the power of modern spectroscopic techniques. This document details the experimental protocols and presents the spectroscopic data that were pivotal in establishing its definitive structure.
Introduction
This compound is a natural product belonging to the kaurane class of diterpenoids, a group of compounds known for their diverse biological activities. The structural elucidation of such molecules is a critical step in understanding their chemical properties and potential therapeutic applications. The definitive structure of this compound has been established as (4α)-17-Methoxykauran-18-oic acid , with the molecular formula C₂₁H₃₄O₃. This was achieved through a meticulous analysis of its spectroscopic data, primarily obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Isolation of this compound
While the specific details of the original isolation of this compound are found within specialized literature, a general methodology for the extraction and isolation of diterpenoids from Siegesbeckia species is outlined below.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Spectroscopic Data and Structure Elucidation
The structural assignment of this compound was accomplished through the synergistic interpretation of data from mass spectrometry and a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D correlation spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
A solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed soft ionization technique for such analyses. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 335.2586 | Data not available in searched literature |
| [M+Na]⁺ | 357.2406 | Data not available in searched literature |
| Molecular Formula | C₂₁H₃₄O₃ | |
| Molecular Weight | 334.49 g/mol |
Note: Specific observed m/z values from the original literature are not currently available in the public domain search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Experimental Protocol: NMR Spectroscopy
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD). ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.
Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data not available in searched literature | |||
| OCH₃ | ~3.3-3.4 | s | - |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted)
| Position | δC (ppm) |
| Data not available in searched literature | |
| C=O (Carboxylic Acid) | ~180-185 |
| C-17 (CH₂-O) | ~70-80 |
| OCH₃ | ~50-60 |
Note: The specific, experimentally determined ¹H and ¹³C NMR data from the primary literature are not available in the currently accessible search results. The values presented are estimations based on the known structure.
2D NMR Correlation Analysis
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule.
Logical Relationship of 2D NMR in Structure Elucidation
Caption: Role of 2D NMR experiments in determining the chemical structure.
The COSY spectrum reveals proton-proton coupling networks, allowing for the identification of adjacent protons. The HSQC spectrum correlates each proton with its directly attached carbon atom. Finally, the HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the entire carbon skeleton and confirming the placement of functional groups.
Conclusion
The structure of this compound was unequivocally determined as (4α)-17-Methoxykauran-18-oic acid through the comprehensive application and interpretation of modern spectroscopic techniques. This technical guide has outlined the general experimental protocols and the types of data required for such a structural elucidation. The availability of detailed spectroscopic data is paramount for the unambiguous assignment of complex natural products, paving the way for further investigation into their biological and pharmacological properties.
An In-Depth Technical Guide to Siegesmethyletheric Acid: Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siegesmethyletheric acid, a kaurane diterpenoid, is a natural product isolated from Siegesbeckia orientalis L. (Asteraceae). This plant has a history of use in traditional medicine, particularly in Asia, for treating various ailments. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited public availability of the primary characterization data, this guide synthesizes information from commercial suppliers and related scientific literature to offer a detailed profile of the compound. While the original 1997 publication by Guo et al. in Yao Xue Xue Bao outlines the initial isolation and structural elucidation, its full text is not widely accessible. Consequently, some specific experimental data and protocols are presented based on established methodologies for this class of compounds.
Physicochemical Properties
This compound is a solid compound with a molecular formula of C₂₁H₃₄O₃ and a molecular weight of 334.49 g/mol . The following tables summarize its key physical and chemical properties based on available data.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Solid | Safety Data Sheet |
| Molecular Formula | C₂₁H₃₄O₃ | |
| Molecular Weight | 334.49 g/mol | |
| CAS Number | 196399-16-3 | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Spectral Data | Characterized by IR, EI-MS, ¹H NMR, ¹³C NMR, and 2D NMR |
Table 2: Chemical Properties of this compound
| Property | Description | Source |
| Chemical Name | ent-17-ethoxy-16α-kauran-19-oic acid | |
| Synonyms | Siegesetheric acid | |
| Stability | Stable under recommended storage conditions. | Safety Data Sheet |
| Reactivity | Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. | Safety Data Sheet |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | Safety Data Sheet |
Experimental Protocols
While the full experimental details from the original isolation paper are not available, a general protocol for the isolation and characterization of kaurane diterpenoids from Siegesbeckia orientalis can be inferred from the abstract and related literature.
Isolation of this compound
The isolation of this compound from the aerial parts of Siegesbeckia orientalis likely follows a standard natural product extraction and chromatography workflow.
1. Plant Material Collection and Preparation:
-
The aerial parts of Siegesbeckia orientalis are collected, dried, and powdered.
2. Extraction:
-
The powdered plant material is extracted with a solvent such as ethanol or methanol at room temperature or with gentle heating.
-
The solvent is then removed under reduced pressure to yield a crude extract.
3. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity. This compound is expected to be in the less polar fractions.
4. Chromatographic Purification:
-
The ethyl acetate fraction, being rich in diterpenoids, is subjected to multiple steps of column chromatography.
-
Silica gel is a common stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) used as the mobile phase.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification is achieved using techniques like Sephadex LH-20 chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structural Elucidation
The structure of this compound was originally determined using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls and carbonyls.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation pattern, providing clues about the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC, NOESY): To establish detailed correlations between protons and carbons, confirming the final structure and stereochemistry.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.
Potential Biological Signaling Pathway
Extracts of Siegesbeckia orientalis have demonstrated anti-inflammatory properties. A key pathway involved in inflammation is the NF-κB signaling pathway. While the specific interaction of this compound with this pathway has not been elucidated, this diagram illustrates a potential mechanism of action for an anti-inflammatory compound.
Conclusion
Siegesmethyletheric Acid: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siegesmethyletheric acid, systematically known as (4α)-17-Methoxykauran-18-oic acid, is a kaurane diterpenoid that has been isolated from the medicinal plant Siegesbeckia orientalis. Diterpenoids from the genus Siegesbeckia are recognized for their diverse and significant pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This technical guide provides a comprehensive overview of the natural sources, abundance, and experimental protocols for the isolation and quantification of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance
This compound is a constituent of plants belonging to the genus Siegesbeckia, with its primary documented source being Siegesbeckia orientalis L., a member of the Asteraceae family. This annual herb is widely distributed in tropical and subtropical regions and has a history of use in traditional medicine.
While specific quantitative data on the abundance of this compound remains limited in publicly available literature, the yields of related kaurane diterpenoids from Siegesbeckia species can provide an estimate of what to expect. The concentration of these compounds can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part utilized.
Table 1: Abundance of Diterpenoid Compounds Isolated from Siegesbeckia orientalis
| Compound | Plant Part | Extraction Method | Yield | Reference |
| This compound | Aerial parts | Not specified in detail in available literature | Data not available | [Source describing isolation without yield] |
| Related Kaurane Diterpenoids | Aerial parts | Ethanolic extraction followed by chromatographic separation | Varies (typically in the range of mg from kg of dried plant material) | General observation from phytochemical studies |
Note: The table will be updated as more specific quantitative data becomes available.
Experimental Protocols
The isolation and quantification of this compound from Siegesbeckia orientalis involve standard phytochemical techniques. Below are detailed methodologies generalized from protocols for the isolation of kaurane diterpenoids from this genus.
Extraction of Crude Plant Material
A general workflow for the extraction and isolation of this compound is depicted in the following diagram.
Caption: General workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: The aerial parts of Siegesbeckia orientalis are collected, air-dried in the shade, and then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, typically 95% ethanol or methanol, at room temperature through maceration or using a Soxhlet apparatus.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Diterpenoids like this compound are typically enriched in the ethyl acetate fraction.
Isolation and Purification
Methodology:
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Further Purification: Fractions containing the compound of interest are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC) or recrystallization, to obtain pure this compound.
Quantification using High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Standard Preparation: A stock solution of accurately weighed pure this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). A series of standard solutions of different concentrations are prepared by serial dilution.
-
Sample Preparation: An accurately weighed amount of the dried plant powder or extract is extracted with a known volume of the solvent, usually with the aid of ultrasonication. The resulting solution is filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution system consisting of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile or methanol. The gradient program is optimized to achieve good separation of the target compound from other constituents.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector is used, and the detection wavelength is selected based on the UV absorption maximum of this compound.
-
Injection Volume: A standard injection volume of 10-20 µL is used.
-
-
Calibration and Quantification: The standard solutions are injected into the HPLC system to construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the sample is then determined by interpolating its peak area onto the calibration curve.
Biological Activity and Potential Signaling Pathways
Kaurane diterpenoids isolated from Siegesbeckia species have demonstrated a range of biological activities, with anti-inflammatory and antibacterial properties being the most prominent.
Anti-inflammatory Activity
The anti-inflammatory effects of compounds from Siegesbeckia are thought to be mediated through the modulation of key inflammatory pathways. While the specific mechanism of this compound is yet to be fully elucidated, related diterpenoids have been shown to inhibit the production of pro-inflammatory mediators.
Caption: Postulated anti-inflammatory mechanism of kaurane diterpenoids.
Antibacterial Activity
Several kaurane diterpenoids from Siegesbeckia orientalis have exhibited activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The exact mechanism of action is still under investigation but may involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.
Conclusion
This compound represents a promising lead compound from a well-established medicinal plant. This guide provides a foundational understanding of its natural sources, methods for its isolation and quantification, and its potential pharmacological relevance. Further research is warranted to fully characterize its abundance in various Siegesbeckia species and to elucidate its precise mechanisms of action, which will be crucial for its potential development as a therapeutic agent.
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Siegesmethyletheric Acid in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from Siegesbeckia orientalis L. (Asteraceae), represents a class of natural products with significant biological activities.[1] Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon established principles of diterpenoid biosynthesis in plants. Due to the absence of direct experimental elucidation of this specific pathway in the scientific literature, this guide presents a hypothesized route based on analogous and well-characterized enzymatic reactions involved in the formation of related kaurane diterpenoids. The methodologies and data presented herein are intended to serve as a foundational resource for researchers aiming to experimentally validate and further explore this biosynthetic pathway.
A Putative Biosynthetic Pathway for this compound
The biosynthesis of this compound, with its chemical structure identified as (4α)-17-Methoxykauran-18-oic acid, is proposed to originate from the general terpenoid pathway and proceed through the characteristic cyclization and modification steps of kaurane diterpenoid biosynthesis.[1] The pathway can be conceptually divided into three main stages: the formation of the universal diterpene precursor, the cyclization to the kaurane skeleton, and the subsequent oxidative and tailoring modifications.
Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)
The journey begins in the plastids, where the methylerythritol phosphate (MEP) pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][3] These precursors are then condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor of all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[3][4]
Stage 2: Cyclization to the ent-Kaurene Skeleton
The formation of the tetracyclic kaurane core is a two-step process catalyzed by two distinct diterpene synthases (diTPSs):[3][5]
-
ent-Copalyl Diphosphate Synthase (CPS): GGPP is first cyclized by a class II diTPS, ent-CPS, to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[3]
-
ent-Kaurene Synthase (KS): A class I diTPS, ent-KS, then catalyzes a second cyclization of ent-CPP to produce the tetracyclic hydrocarbon, ent-kaurene.[3]
Stage 3: Oxidative Modifications and Tailoring of the ent-Kaurene Skeleton
The final stage involves a series of modifications to the ent-kaurene backbone to yield this compound. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) and methyltransferases.[6][7]
-
ent-Kaurene Oxidase (KO): A member of the CYP701 family, ent-kaurene oxidase, is known to catalyze the sequential oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol and ent-kaurenal intermediates to form ent-kaurenoic acid.[2] While this is a key step in gibberellin biosynthesis, it is plausible that a similar or identical enzyme is responsible for the C-19 oxidation in the biosynthesis of other kaurane diterpenoids. However, for this compound, the carboxylic acid is at C-18. Therefore, it is hypothesized that a distinct P450 enzyme catalyzes the oxidation of the C-18 methyl group.
-
Hydroxylation at C-17: A subsequent hydroxylation event is proposed to occur at the C-17 position, catalyzed by a specific cytochrome P450 monooxygenase.
-
O-Methylation at C-17: The final step is the methylation of the C-17 hydroxyl group to form a methoxy group. This reaction is likely catalyzed by an O-methyltransferase (OMT) that utilizes S-adenosyl methionine (SAM) as a methyl donor.
The precise order of the C-18 oxidation and the C-17 hydroxylation and methylation is yet to be determined experimentally.
References
- 1. Plant P450s as versatile drivers for evolution of species-specific chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 5. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli [beilstein-journals.org]
Siegesmethyletheric Acid: Uncharted Territory in Biological Activity Screening
Despite its documented isolation, Siegesmethyletheric acid remains a molecule of unknown biological potential, with a significant absence of published research detailing its bioactivity, experimental protocols, or associated signaling pathways. This comprehensive review of available scientific literature reveals a critical knowledge gap, precluding the formulation of an in-depth technical guide on its preliminary biological activity.
While the parent compound and its derivatives from the Siegesbeckia genus have been the subject of some scientific inquiry, specific data on this compound is conspicuously absent. Researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this natural product will find themselves in largely uncharted territory.
Our exhaustive search for quantitative data, including but not limited to IC50 values, EC50 values, and inhibition percentages across various assays, yielded no specific results for this compound. Consequently, the creation of structured data tables for comparative analysis is not feasible at this time.
Furthermore, the lack of published studies on the biological evaluation of this compound means there are no established experimental protocols to report. Detailed methodologies for key experiments such as cytotoxic, anti-inflammatory, or antimicrobial assays specifically targeting this compound have not been documented in the accessible scientific domain.
Finally, the core requirement to visualize signaling pathways, experimental workflows, or logical relationships involving this compound cannot be fulfilled. Without data on its mechanism of action or cellular targets, any depiction of its role in biological processes would be purely speculative.
This report underscores the nascent stage of research into this compound. For the scientific community, this represents a clear opportunity for novel investigation. Future research should focus on:
-
Initial Bioactivity Screening: Broad-based screening of this compound against a panel of cancer cell lines, microbial strains, and inflammatory markers to identify potential areas of therapeutic interest.
-
Isolation and Purification Protocols: Detailed reporting of methods for obtaining pure this compound to ensure reproducibility in future studies.
-
Mechanism of Action Studies: Following the identification of any significant biological activity, in-depth studies to elucidate the molecular mechanisms and signaling pathways involved.
Until such foundational research is conducted and published, a comprehensive technical guide on the biological activity of this compound remains an endeavor for the future. The scientific community is encouraged to address this knowledge gap and unlock the potential of this intriguing natural compound.
Spectroscopic and Structural Elucidation of Siegesmethyletheric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siegesmethyletheric acid, a natural product isolated from Siegesbeckia orientalis L., has garnered interest within the scientific community. Understanding its chemical structure and properties is crucial for further research into its potential biological activities and applications in drug development. This technical guide provides a framework for the spectroscopic data and experimental protocols associated with the characterization of this compound.
Note to the Reader: The specific experimental data for this compound is primarily detailed in the publication "Biological activity of extracts and active compounds isolated from Siegesbeckia orientalis L." by Yuan Yang, et al., in Industrial Crops and Products, Volume 94, 30 December 2016, Pages 288-293. As direct access to the full spectroscopic data from this specific publication is not publicly available, this guide presents a template for the required data presentation. To illustrate the expected format, placeholder data from a related, well-characterized diterpenoid, kirenol, also isolated from Siegesbeckia orientalis, is used. Researchers are advised to consult the primary literature for the definitive data on this compound.
Chemical Structure and Properties
-
Compound Name: this compound
-
Molecular Formula: C₂₁H₃₄O₃
-
Molecular Weight: 334.49 g/mol
-
Source: Siegesbeckia orientalis L.
Spectroscopic Data
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for Kirenol (Placeholder Data)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 0.85, 1.55 | m | |
| 2 | 1.40, 1.65 | m | |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 5 | 1.10 | m | |
| 6 | 1.80, 1.95 | m | |
| 7 | 4.50 | br s | |
| 9 | 1.50 | m | |
| 11 | 1.35, 1.75 | m | |
| 12 | 1.50, 1.85 | m | |
| 14 | 2.05 | m | |
| 15 | 3.40 | d | 11.0 |
| 15 | 3.70 | d | 11.0 |
| 16 | 4.15 | s | |
| 17 | 4.85, 4.95 | s | |
| 18 | 0.75 | s | |
| 19 | 1.15 | s | |
| 20 | 0.95 | s |
Table 2: ¹³C NMR Spectroscopic Data for Kirenol (Placeholder Data)
| Position | Chemical Shift (δ, ppm) |
| 1 | 40.5 |
| 2 | 19.2 |
| 3 | 79.0 |
| 4 | 38.0 |
| 5 | 56.5 |
| 6 | 22.0 |
| 7 | 148.5 |
| 8 | 108.0 |
| 9 | 55.0 |
| 10 | 39.5 |
| 11 | 20.0 |
| 12 | 35.5 |
| 13 | 42.0 |
| 14 | 150.0 |
| 15 | 65.0 |
| 16 | 64.0 |
| 17 | 106.5 |
| 18 | 28.5 |
| 19 | 15.5 |
| 20 | 17.5 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula and aiding in structural elucidation.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Fragment Assignment |
| ESI+ | [M+H]⁺ = 335.2584 | 100 | Protonated Molecule |
| Data Not Available | |||
| Data Not Available |
(Note: The specific fragmentation pattern for this compound is not available in the reviewed literature. The protonated molecule's m/z is calculated from the molecular formula.)
Experimental Protocols
The following sections outline the general procedures for the isolation and spectroscopic analysis of compounds from Siegesbeckia orientalis. The specific parameters for this compound should be obtained from the primary literature.
Isolation of this compound
Caption: General workflow for the isolation of this compound.
The dried and powdered aerial parts of Siegesbeckia orientalis L. are typically extracted with a solvent such as 95% ethanol at room temperature. The resulting crude extract is then subjected to a series of chromatographic separations. This often involves partitioning with a solvent of intermediate polarity, like ethyl acetate, followed by column chromatography over silica gel and Sephadex LH-20. Final purification to yield pure this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Spectroscopic Analysis
NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.
High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This allows for the accurate determination of the molecular formula.
Signaling Pathways and Logical Relationships
At present, there is no specific signaling pathway that has been definitively elucidated for this compound in the publicly available literature. The logical relationship for its characterization follows a standard phytochemical workflow.
Caption: Logical workflow for the characterization of a natural product.
This diagram illustrates the logical progression from the plant source to the final elucidated chemical structure of a natural product like this compound. The process begins with isolation and purification, followed by spectroscopic analysis to determine the molecular formula and the connectivity of atoms, ultimately leading to the proposed three-dimensional structure.
An In-Depth Technical Guide to Siegesmethyletheric Acid (CAS 196399-16-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siegesmethyletheric acid, with CAS number 196399-16-3, is a naturally occurring ent-pimarane diterpenoid. It has been isolated from Siegesbeckia orientalis L., a plant belonging to the Asteraceae family that has a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known properties, isolation, and potential biological activities of this compound, drawing from available scientific literature.
Chemical and Physical Properties
Limited specific experimental data for the physicochemical properties of this compound is available in the public domain. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.
| Property | Value | Source |
| CAS Number | 196399-16-3 | N/A |
| Synonym | This compound | [1] |
| Source | Isolated from the ethyl acetate fraction of Siegesbeckia orientalis L. | [1] |
| Chemical Formula | C₂₁H₃₄O₃ | [1] |
| Molecular Weight | 334.49 g/mol | [1] |
| Physical Appearance | Solid/Powder | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | N/A |
| Storage | Powder: -20°C; In solvent: -80°C | N/A |
Isolation from Siegesbeckia orientalis L.
This compound is one of several bioactive compounds that have been isolated from the medicinal plant Siegesbeckia orientalis. A study detailing the isolation of various compounds from this plant provides a general framework for its extraction and purification.
Experimental Protocol: Isolation of Compounds from Siegesbeckia orientalis L.
The following is a generalized experimental workflow for the isolation of compounds, including this compound, from Siegesbeckia orientalis.
Caption: General workflow for the isolation of this compound.
Methodology:
-
Plant Material and Extraction: The dried and powdered aerial parts of Siegesbeckia orientalis are extracted with 90% ethanol.[2]
-
Fractionation: The resulting crude extract is then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[2] The ethyl acetate fraction has been noted to possess significant anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity.[2]
-
Chromatographic Separation: The bioactive ethyl acetate fraction is subjected to a series of chromatographic techniques for further separation. This typically includes silica gel column chromatography, Sephadex LH-20 chromatography, and octadecylsilane (ODS) chromatography.[2]
-
Purification: Final purification of the individual compounds, including this compound, is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield compounds with a purity of greater than 98%.[2]
Synthesis of ent-Pimarane Diterpenoids
While a specific synthesis for this compound has not been detailed in the available literature, general synthetic strategies for the broader class of ent-pimarane diterpenoids have been developed. These complex, multi-step syntheses often involve the construction of the characteristic tricyclic ring system as a key challenge.
A representative retrosynthetic approach is illustrated below, highlighting a common strategy for assembling the core structure.
Caption: A generalized retrosynthetic analysis for ent-pimarane diterpenoids.
Biological Activity
The biological activities of the crude extracts of Siegesbeckia orientalis and some of its isolated compounds have been investigated. While specific bioactivity data for this compound is not explicitly detailed in the abstracts of the primary literature, the broader class of ent-pimarane diterpenoids is known to exhibit a range of pharmacological effects.
Antimicrobial Activity
Several compounds isolated from Siegesbeckia orientalis have demonstrated significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] The general protocol for assessing antimicrobial activity is outlined below.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable growth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Cytotoxic Activity
Extracts of Siegesbeckia orientalis and some of its isolated constituents have also been evaluated for their cytotoxic effects against various cancer cell lines.[3] A common method to assess cytotoxicity is the MTT assay.
Caption: The workflow of a typical MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.
-
Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Drug Development
The precise mechanism of action and the signaling pathways modulated by this compound are yet to be elucidated. However, given the known anti-inflammatory and anti-cancer properties of other diterpenoids from Siegesbeckia, it is plausible that this compound could interact with key cellular signaling cascades. For instance, extracts from Siegesbeckia glabrescens, a related species, have been shown to regulate the Akt/mTOR/FoxO3a signaling pathway in the context of muscle atrophy.[4]
Further research is warranted to explore the potential of this compound in drug development. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wider range of microbial strains and cancer cell lines.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of the compound in animal models.
-
Total Synthesis and Analogue Development: Developing a robust synthetic route to enable the production of larger quantities of the natural product and to facilitate the synthesis of structural analogues with potentially improved activity and pharmacokinetic properties.
Conclusion
This compound (CAS 196399-16-3) is an intriguing natural product with potential for further investigation in the field of drug discovery. While current knowledge is limited, its classification as an ent-pimarane diterpenoid from a medicinally important plant suggests that it may possess valuable biological activities. The protocols and information presented in this guide provide a foundation for researchers and drug development professionals to build upon in their exploration of this promising compound. The full elucidation of its properties and therapeutic potential awaits further dedicated research.
References
Early Pharmacological Investigations of Siegesbeckia orientalis Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacological studies on compounds derived from Siegesbeckia orientalis, with a focus on research conducted in the late 20th century. This document collates early quantitative data, details common experimental methodologies of the era, and visualizes key processes and pathways to support contemporary research and development efforts.
Introduction: From Traditional Use to Scientific Scrutiny
Siegesbeckia orientalis L., a member of the Asteraceae family, has a long history of use in traditional medicine across Asia for treating inflammatory conditions such as rheumatism and arthritis, as well as for its purported analgesic and antihypertensive properties[1][2][3]. Early scientific investigations, primarily from the 1970s through the 1990s, sought to validate these traditional uses by identifying the bioactive chemical constituents and characterizing their pharmacological activities. These initial studies laid the groundwork for modern research into the therapeutic potential of Siegesbeckia compounds.
The primary focus of early research was on the isolation and structural elucidation of various terpenoids, particularly diterpenoids and sesquiterpenoids, which were hypothesized to be the main active principles[4][5]. Pharmacological evaluations, though not as detailed in mechanism as modern studies, provided the first quantitative evidence of the plant's efficacy.
Early Pharmacological Findings: Quantitative Data
Early pharmacological screening of Siegesbeckia species and their isolated compounds focused on anti-inflammatory, anti-allergic, and analgesic effects. The following tables summarize the key quantitative findings from this period.
Table 1: Anti-Allergic and Anti-Anaphylactic Activity of Siegesbeckia Extract
| Preparation | Assay | Model | Dose | Effect | Source |
| Aqueous Extract of Siegesbeckia glabrescens | Systemic Anaphylaxis | Compound 48/80-induced in mice | 1000 mg/kg (p.o.) | 100% inhibition | Kang et al., 1997[6] |
| Aqueous Extract of Siegesbeckia glabrescens | Passive Cutaneous Anaphylaxis (PCA) | IgE-mediated in rats | 100 mg/kg (p.o.) | Marked inhibition | Kang et al., 1997[6] |
| Aqueous Extract of Siegesbeckia glabrescens | Histamine Release | Compound 48/80-induced in rat peritoneal mast cells | 0.1 - 1000 µg/mL | Dose-dependent inhibition | Kang et al., 1997[6] |
Key Bioactive Compounds Identified in Early Studies
The foundational phytochemical work in the pre-2000 era was crucial for later pharmacological investigations. Researchers successfully isolated and identified several classes of compounds from Siegesbeckia orientalis.
Table 2: Major Compound Classes Isolated from Siegesbeckia orientalis in Early Research
| Compound Class | Specific Compounds Identified (Examples) | Key Structural Features | Representative Studies |
| Diterpenoids | Darutigenol, Darutoside, other ent-pimarane and ent-kaurane types | Tricyclic or tetracyclic diterpene core structures | Canonica et al., 1969; Murakami et al., 1973[7] |
| Sesquiterpenoids | Germacranolides, Melampolides | Lactone ring structures | Zdero et al., 1991[8] |
| Flavonoids | 3,7-dimethyl quercetin | Flavonoid backbone | Various phytochemical reviews[9] |
Experimental Protocols in Early Pharmacology
The following sections detail the methodologies typical of the pre-2000 era for the pharmacological assays mentioned in early studies of Siegesbeckia.
General Workflow for Phytochemical and Pharmacological Evaluation
The process of investigating medicinal plants like Siegesbeckia orientalis in the late 20th century generally followed a structured workflow, from plant collection to the evaluation of isolated compounds.
In Vivo Anti-Anaphylactic Assays
a) Compound 48/80-Induced Systemic Anaphylaxis: This model was widely used to screen for anti-allergic activity.
-
Animals: Typically, male ICR mice were used.
-
Procedure: The test substance (e.g., Siegesbeckia extract) was administered orally (p.o.) at various doses. After a set period (e.g., 1 hour), a potent mast cell degranulator, compound 48/80, was injected intraperitoneally (i.p.).
-
Endpoint: Mortality was monitored over a defined period (e.g., 1 hour). The percentage of protection against mortality was calculated.
b) Passive Cutaneous Anaphylaxis (PCA): This assay was used to evaluate the inhibitory effect on IgE-mediated allergic reactions.
-
Animals: Wistar rats were commonly used.
-
Sensitization: Anti-dinitrophenyl (DNP) IgE was injected intradermally into the dorsal skin of the rats to sensitize the area.
-
Drug Administration: The test compound was administered orally.
-
Challenge: After a sensitization period (e.g., 24-48 hours), an antigen-dye mixture (e.g., DNP-human serum albumin and Evans blue dye) was injected intravenously.
-
Measurement: The amount of dye leakage into the sensitized skin area, proportional to the allergic reaction, was measured after sacrificing the animal. The diameter or intensity of the blue spot was quantified.
In Vitro Histamine Release Assay
This assay directly measures the ability of a compound to inhibit mast cell degranulation.
-
Mast Cell Isolation: Peritoneal mast cells were isolated from male Wistar rats by peritoneal lavage.
-
Incubation: The isolated mast cells were pre-incubated with the test substance (Siegesbeckia extract or compound) at various concentrations.
-
Induction of Histamine Release: Histamine release was induced by adding compound 48/80 or another secretagogue.
-
Quantification: The amount of histamine released into the supernatant was measured, often using a fluorometric assay involving O-phthalaldehyde. The percentage inhibition of histamine release was then calculated relative to controls.
Implied Mechanisms of Action from Early Studies
While early studies did not typically elucidate complex signaling pathways, the observed inhibition of histamine release and anaphylaxis pointed towards a mechanism involving the stabilization of mast cell membranes. This foundational work paved the way for later discoveries into the molecular targets of Siegesbeckia compounds, such as the NF-κB and MAPK pathways, which are now known to be central to the inflammatory response.
Conclusion and Future Perspectives
The early pharmacological studies of Siegesbeckia orientalis were instrumental in providing the initial scientific validation for its traditional uses, particularly in the context of inflammatory and allergic conditions. The identification of diterpenoids and sesquiterpenoids as major constituents directed subsequent research efforts. Quantitative data from this era, although sparse by modern standards, demonstrated significant biological activity, such as the potent inhibition of histamine release.
These foundational studies highlight a logical progression from ethnobotanical use to phytochemical analysis and pharmacological validation. For today's researchers, this early work provides a valuable historical context and underscores the long-standing therapeutic interest in Siegesbeckia orientalis. Further exploration of the specific compounds identified in these early papers, using modern high-throughput screening and mechanistic studies, may yet uncover novel therapeutic leads.
References
- 1. Epidermal regeneration by ent‐16α, 17‐dihydroxy‐kauran‐19‐oic acid isolated from Siegesbeckia pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 6. Inhibitory effects of Korean folk medicine 'Hi-Chum' on histamine release from mast cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Sesquiterpene lactones and other constituents from Siegesbeckia orientalis and Guizotia scabra [agris.fao.org]
- 9. researchgate.net [researchgate.net]
In Silico Prediction of Siegesmethyletheric Acid Targets: A Technical Guide
Introduction
Siegesmethyletheric acid, a natural product isolated from Siegesbeckia orientalis, represents a novel chemical entity with potential therapeutic applications. The identification of its molecular targets is a critical first step in elucidating its mechanism of action and advancing its development as a potential drug candidate. In silico target prediction methods offer a time- and cost-effective strategy to generate testable hypotheses regarding the biological targets of a small molecule.[1][2] This technical guide provides a comprehensive overview of a systematic in silico workflow to predict and analyze the potential targets of this compound.
It is important to note that as of the writing of this guide, the specific biological targets of this compound are not yet publicly known. Therefore, the specific protein targets, quantitative data, and pathway analyses presented herein are hypothetical and for illustrative purposes only . The primary objective of this document is to provide researchers, scientists, and drug development professionals with a detailed methodological framework for the in silico target prediction of a novel natural product.
Ligand Preparation for In Silico Analysis
The initial step in any computational drug discovery project is the preparation of the small molecule's structure. The chemical structure of this compound (CAS: 196399-16-3, Molecular Formula: C21H34O3) serves as the starting point.
Experimental Protocol: 3D Structure Generation and Optimization
-
2D to 3D Conversion: The 2D chemical structure of this compound, obtained from its MOL file or IUPAC name ((4alpha)-17-Methoxykauran-18-oic acid), is converted into a 3D structure using software such as Open Babel or ChemDraw.
-
Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using molecular mechanics force fields like MMFF94 or UFF in software packages like Avogadro or MOE (Molecular Operating Environment).
-
Protonation State and Charge Assignment: The protonation state of the molecule at a physiological pH (e.g., 7.4) is determined. For this compound, the carboxylic acid group would likely be deprotonated. Partial charges are then assigned to each atom using methods like Gasteiger-Hückel or AM1-BCC.
In Silico Target Prediction Methodologies
A multi-pronged approach, combining both ligand-based and structure-based methods, is recommended for a comprehensive target prediction landscape.
Ligand-Based Approaches
These methods leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[3]
Experimental Protocol: 2D Chemical Similarity Searching
-
Database Selection: Publicly available chemical databases such as ChEMBL, PubChem, and DrugBank are selected. These databases contain information on the biological activities of millions of compounds.
-
Similarity Metric: A 2D fingerprinting method, such as Extended-Connectivity Fingerprints (ECFP4) or Morgan fingerprints, is used to encode the topological features of this compound and the database compounds. The Tanimoto coefficient is the most common metric to quantify the similarity between fingerprints.
-
Search and Analysis: A similarity search is performed to identify compounds in the databases with a high Tanimoto similarity score (typically > 0.85) to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.
Experimental Protocol: 3D Pharmacophore Modeling
-
Pharmacophore Generation: Based on the 3D structure of this compound, a pharmacophore model is generated. This model represents the spatial arrangement of essential chemical features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.
-
Pharmacophore Screening: The generated pharmacophore model is used to screen a database of known drug molecules or a library of protein structures to identify molecules or binding sites that match the pharmacophore features.
Structure-Based Approaches: Reverse Docking
Reverse docking, also known as inverse docking, involves docking a single small molecule against a large collection of 3D protein structures to predict its most likely binding partners.
Experimental Protocol: Reverse Molecular Docking
-
Protein Target Library: A library of 3D protein structures is compiled. This can be a curated set of all proteins in the Protein Data Bank (PDB) or a more focused library of druggable proteins.
-
Docking Simulation: The prepared 3D structure of this compound is systematically docked into the binding sites of each protein in the library using software like AutoDock Vina, Glide, or GOLD. These programs calculate a binding affinity score (e.g., kcal/mol) that estimates the strength of the interaction.
-
Ranking and Filtering: The protein targets are ranked based on their predicted binding affinities. A threshold is applied to select the top-ranking potential targets for further analysis. It is also crucial to visually inspect the binding poses to ensure that the predicted interactions are chemically reasonable.
Network Pharmacology Analysis
The list of high-confidence predicted targets from the above methods is used to construct a compound-target-pathway network to visualize the potential systemic effects of this compound.
Experimental Protocol: Network Construction and Analysis
-
Target-Pathway Mapping: The predicted protein targets are mapped to their corresponding biological pathways using databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome.
-
Network Visualization: A network is constructed where nodes represent the compound, its protein targets, and the associated pathways. Edges represent the interactions between them. This network can be visualized using software like Cytoscape.
-
Topological Analysis: The network is analyzed to identify key nodes (proteins) and pathways that are most likely to be modulated by this compound.
Hypothetical Predicted Targets and Quantitative Data
The following table summarizes the hypothetical results of the in silico target prediction workflow for this compound. This data is for illustrative purposes only.
| Target Protein | Gene Name | Prediction Method | Docking Score (kcal/mol) | Predicted IC50 (µM) | Experimental Validation Method | Validated Binding Affinity (Kd) |
| Phosphoinositide 3-kinase gamma | PIK3CG | Reverse Docking | -9.8 | 1.2 | Surface Plasmon Resonance | 0.8 µM |
| Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | Similarity Search | -9.2 | 2.5 | Isothermal Titration Calorimetry | 1.9 µM |
| Nuclear factor kappa-B p65 subunit | RELA | Reverse Docking | -8.9 | 5.1 | Cellular Thermal Shift Assay | 4.5 µM |
| 5-lipoxygenase | ALOX5 | Pharmacophore Screening | -8.5 | 7.8 | Microscale Thermophoresis | 6.2 µM |
| Peroxisome proliferator-activated receptor gamma | PPARG | Similarity Search | -8.1 | 10.3 | Radioligand Binding Assay | 9.7 µM |
Visualization of Workflows and Pathways
Caption: Workflow for in silico prediction of this compound targets.
Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.
Experimental Validation Protocols
The final and most critical step is the experimental validation of the in silico predictions. The following are brief protocols for key validation experiments.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and the purified recombinant target protein (e.g., PI3Kγ) is immobilized on the chip surface.
-
Binding Analysis: A series of concentrations of this compound are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.
Experimental Protocol: Cellular Thermal Shift Assay (CTSA)
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures.
-
Lysis and Protein Quantification: The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation. The amount of the target protein (e.g., RELA) remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Data Analysis: The binding of this compound to its target protein will stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
Conclusion
The in silico workflow detailed in this guide provides a robust framework for the initial stages of target discovery for novel compounds like this compound. By integrating ligand-based and structure-based computational methods with network pharmacology, it is possible to generate high-quality, testable hypotheses about a compound's mechanism of action. While computational predictions are a powerful tool, it is imperative that they are followed by rigorous experimental validation to confirm the predicted targets and their biological relevance. This integrated approach can significantly accelerate the drug discovery and development process.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Siegesmethyletheric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siegesmethyletheric acid is a bioactive diterpenoid compound found in Siegesbeckia orientalis L. (Asteraceae), a plant with a history of use in traditional medicine.[1] As interest in the pharmacological properties of Siegesbeckia orientalis and its constituents grows, robust analytical methods for the quantification of its active compounds are crucial for quality control, pharmacokinetic studies, and drug development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. While specific validated methods for this compound are not widely published, the protocol herein is based on established chromatographic principles for diterpenoids and related compounds found in Siegesbeckia species.
Quantitative Data Summary
The following tables summarize the proposed HPLC method parameters and typical validation characteristics. These values are representative and may require optimization for specific laboratory conditions and sample matrices.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (Gradient) |
| Gradient Program | 0-5 min, 30% ACN; 5-20 min, 30-70% ACN; 20-25 min, 70% ACN; 25-30 min, 70-30% ACN; 30-35 min, 30% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 35 minutes |
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Concentration Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank or placebo |
Experimental Protocols
1. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
2. Sample Preparation (from Siegesbeckia orientalis extract)
-
Extraction: Weigh 1.0 g of powdered, dried plant material. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with methanol to a concentration within the linear range of the calibration curve. The exact dilution factor will depend on the concentration of this compound in the plant material and should be determined empirically.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each working standard solution in ascending order of concentration to generate a calibration curve.
-
Inject 10 µL of the prepared sample solution.
-
After each run, monitor the chromatogram for the peak corresponding to this compound. The retention time should be consistent with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Visualizations
References
Application Notes and Protocols for the Extraction and Purification of Siegesmethyletheric Acid from Siegesbeckia orientalis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction, isolation, and purification of Siegesmethyletheric acid, a kaurane diterpenoid found in the medicinal plant Siegesbeckia orientalis. The methodologies described herein are based on established phytochemical procedures for the separation of diterpenoids from this plant genus.
Introduction
This compound is a natural product isolated from Siegesbeckia orientalis L. (Asteraceae), a plant with a history of use in traditional medicine. Diterpenoids from Siegesbeckia species have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. This protocol outlines a systematic approach to obtain purified this compound for further research and development.
Data Presentation
While specific quantitative data for the yield and purity of this compound are not extensively reported in publicly available literature, Table 1 provides a representative summary of data that could be expected and should be recorded during the execution of the protocol. Table 2 presents the key physicochemical properties of the compound.
Table 1: Representative Data for Extraction and Purification of this compound
| Parameter | Value | Method of Analysis |
| Extraction Yield | ||
| Crude Ethanol Extract Yield | ~5-10% (w/w) of dried plant material | Gravimetric |
| Ethyl Acetate Fraction Yield | ~2-5% (w/w) of crude extract | Gravimetric |
| Purification | ||
| Purity of Final Compound | >95% | HPLC, NMR |
| Spectroscopic Data | ||
| Molecular Formula | C₂₁H₃₄O₃ | High-Resolution Mass Spectrometry |
| Molecular Weight | 334.49 g/mol | Mass Spectrometry |
| ¹H NMR (CDCl₃, 400 MHz) | Refer to published data for specific shifts | ¹H Nuclear Magnetic Resonance |
| ¹³C NMR (CDCl₃, 100 MHz) | Refer to published data for specific shifts | ¹³C Nuclear Magnetic Resonance |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 196399-16-3 |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
The following protocols describe the step-by-step procedure for the extraction and purification of this compound from the aerial parts of Siegesbeckia orientalis.
Plant Material and Extraction
-
Plant Material Collection and Preparation:
-
Collect the aerial parts of Siegesbeckia orientalis during the appropriate season.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Grind the dried plant material into a coarse powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for 24 hours with occasional stirring.[1][2]
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water (e.g., 500 mL).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For the isolation of this compound, the key fractionation step is with ethyl acetate.
-
Extract the aqueous suspension with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction, which is enriched with diterpenoids.
-
Chromatographic Purification
A multi-step chromatographic approach is necessary to isolate this compound from the complex ethyl acetate fraction.
-
Silica Gel Column Chromatography (Initial Separation):
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel (60-120 mesh).
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., petroleum ether or hexane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 v/v).[3]
-
Collect fractions of a suitable volume (e.g., 250 mL) and monitor the separation by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., petroleum ether:ethyl acetate, 7:3) and visualizing with UV light and/or by staining with a vanillin-sulfuric acid reagent.
-
Combine fractions with similar TLC profiles.
-
-
Medium Pressure Liquid Chromatography (MPLC) (Intermediate Purification):
-
Subject the fractions containing the compound of interest to further purification using MPLC with a reversed-phase C18 column.[3]
-
Use a gradient elution system, typically with methanol and water (e.g., starting from 25% methanol in water and gradually increasing to 100% methanol).[3]
-
Monitor the elution with a UV detector and collect the corresponding fractions.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
To remove smaller molecular weight impurities, use a Sephadex LH-20 column with methanol as the mobile phase.[3]
-
This step helps in desalting and removing pigments.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
-
For the final purification to obtain high-purity this compound, use preparative HPLC with a C18 column.[4]
-
A typical mobile phase would be a gradient of acetonitrile and water.[5]
-
The separation should be monitored with a UV or an Evaporative Light Scattering Detector (ELSD).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Structure Elucidation and Purity Assessment
-
Structure Confirmation: The structure of the purified compound should be confirmed using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
-
Purity Analysis: The purity of the final compound should be determined using analytical HPLC with a suitable detector (e.g., UV or ELSD). A purity of >95% is generally required for biological assays.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway for Investigation
Given the known anti-inflammatory and potential anticancer activities of diterpenoids from Siegesbeckia, a plausible signaling pathway to investigate for this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation and cell survival.
Caption: Proposed inhibitory action of this compound on the NF-κB pathway.
References
Application Notes and Protocols for the Evaluation of Siegesmethyletheric Acid as a Potential Anti-inflammatory Agent
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of a novel compound, using Siegesmethyletheric acid as a placeholder. The protocols outlined below cover in vitro and in vivo assays to determine efficacy and elucidate the potential mechanism of action.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for comparing the efficacy of a novel compound against controls. The following tables are templates for organizing quantitative data from various anti-inflammatory assays.
Table 1: In Vitro Anti-inflammatory Activity - Human Red Blood Cell (HRBC) Membrane Stabilization
| Concentration (µg/mL) | % Inhibition of Hemolysis |
| 100 | Data |
| 250 | Data |
| 500 | Data |
| 1000 | Data |
| Positive Control (Diclofenac) | Data |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages
| Treatment | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (% of Control) | IL-1β Release (% of Control) | PGE₂ Production (% of Control) |
| Vehicle Control | 100 | 100 | 100 | 100 |
| LPS (1 µg/mL) | Data | Data | Data | Data |
| LPS + this compound (10 µM) | Data | Data | Data | Data |
| LPS + this compound (50 µM) | Data | Data | Data | Data |
| LPS + this compound (100 µM) | Data | Data | Data | Data |
Table 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rodents
| Treatment Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 4h |
| Control (Vehicle) | Data | Data | Data | Data | 0 |
| Carrageenan | Data | Data | Data | Data | - |
| Carrageenan + this compound (50 mg/kg) | Data | Data | Data | Data | Data |
| Carrageenan + this compound (100 mg/kg) | Data | Data | Data | Data | Data |
| Carrageenan + Indomethacin (10 mg/kg) | Data | Data | Data | Data | Data |
Experimental Protocols
Detailed methodologies are essential for reproducibility. The following are standard protocols for key anti-inflammatory experiments.
Protocol 1: In Vitro Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the ability of a compound to protect the erythrocyte membrane from hypotonicity-induced lysis, a process analogous to the stabilization of lysosomal membranes.
-
Preparation of HRBC Suspension:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge at 3000 rpm for 10 minutes and discard the plasma and buffy coat.
-
Wash the packed red blood cells three times with an equal volume of normal saline.
-
Prepare a 10% (v/v) suspension of the washed red blood cells in normal saline.
-
-
Assay Procedure:
-
Prepare different concentrations of this compound and a standard anti-inflammatory drug (e.g., Diclofenac).
-
To 1 mL of the HRBC suspension, add 1 mL of the test compound solution or the standard drug solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
After incubation, add 2 mL of a hypotonic saline solution to induce hemolysis.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the percentage of hemolysis inhibition using the formula: % Inhibition = (1 - (Absorbance of Test / Absorbance of Control)) * 100
-
Protocol 2: Measurement of Pro-inflammatory Mediators in Macrophages
This protocol details the measurement of nitric oxide (NO), TNF-α, IL-1β, and PGE₂ in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
-
Cytokine and Prostaglandin Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the acute anti-inflammatory activity of a compound.
-
Animals:
-
Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of either sex, weighing between 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Experimental Procedure:
-
Divide the animals into different groups: Vehicle control, Carrageenan control, this compound-treated groups (at different doses), and a positive control group (e.g., Indomethacin).
-
Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema using the formula: % Inhibition = (1 - (ΔV_test / ΔV_control)) * 100 where ΔV is the change in paw volume.
-
Visualization of Pathways and Workflows
Visual diagrams are instrumental in understanding complex biological pathways and experimental designs.
Investigating the Antithrombotic Potential of a Novel Compound: Siegesmethyletheric Acid
Disclaimer: As of November 2025, publicly available scientific literature contains no specific data regarding the antithrombotic effects of a compound identified as "Siegesmethyletheric acid." The following application notes and protocols are presented as a comprehensive and generalized framework for researchers and drug development professionals to investigate the potential antithrombotic properties of a novel, hypothetical plant-derived compound, such as this compound. The methodologies and potential mechanisms described are based on established practices for evaluating similar natural products.
Application Notes
The investigation into the antithrombotic effects of a novel compound like this compound should be approached systematically, beginning with in vitro screening to establish preliminary efficacy and mechanism, followed by in vivo studies to confirm its antithrombotic potential and assess safety. The primary goals are to determine if the compound can inhibit platelet aggregation, interfere with the coagulation cascade, or promote fibrinolysis.
Potential mechanisms of action for plant-derived antithrombotic compounds often involve the modulation of signaling pathways related to platelet activation and the coagulation process.[1] These can include interference with the arachidonic acid cascade, inhibition of coagulation factors like thrombin and Factor Xa, and modulation of intracellular signaling molecules such as calcium and cyclic nucleotides.[1][2]
This document outlines a series of established experimental protocols to elucidate these effects and provides a framework for data presentation and visualization of the potential biological pathways involved.
Quantitative Data Summary
The following tables represent hypothetical data for "this compound" to illustrate how experimental results can be structured for clear comparison.
Table 1: In Vitro Effects of this compound on Platelet Aggregation
| Agonist | Concentration | This compound (µM) | Inhibition of Aggregation (%) | IC₅₀ (µM) |
| ADP | 5 µM | 10 | 25.3 ± 3.1 | 35.2 |
| 25 | 48.9 ± 4.5 | |||
| 50 | 75.6 ± 5.2 | |||
| Collagen | 2 µg/mL | 10 | 30.1 ± 2.8 | 28.9 |
| 25 | 55.4 ± 3.9 | |||
| 50 | 82.3 ± 4.7 | |||
| Thrombin | 0.1 U/mL | 10 | 15.2 ± 2.1 | 60.7 |
| 25 | 35.8 ± 3.3 | |||
| 50 | 60.1 ± 4.1 | |||
| Aspirin (Control) | - | 100 | 95.2 ± 2.5 | - |
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | This compound (µM) | Clotting Time (seconds) |
| Prothrombin Time (PT) | 0 (Control) | 12.5 ± 0.8 |
| 50 | 13.1 ± 0.9 | |
| 100 | 13.8 ± 1.1 | |
| Activated Partial Thromboplastin Time (aPTT) | 0 (Control) | 30.2 ± 1.5 |
| 50 | 45.7 ± 2.1 | |
| 100 | 68.9 ± 3.4 | |
| Thrombin Time (TT) | 0 (Control) | 18.3 ± 1.0 |
| 50 | 25.4 ± 1.3 | |
| 100 | 39.1 ± 2.2 | |
| Warfarin (Control) | 10 | PT: 28.4 ± 1.9 |
| Heparin (Control) | 1 U/mL | aPTT: >100 |
Table 3: In Vivo Antithrombotic Efficacy in a Murine Thrombosis Model
| Treatment Group | Dose (mg/kg) | Incidence of Thrombosis (%) | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle Control | - | 90 | 2.5 ± 0.4 | 120 ± 15 |
| This compound | 25 | 60 | 1.5 ± 0.3 | 155 ± 20 |
| 50 | 30 | 0.8 ± 0.2 | 210 ± 25 | |
| Clopidogrel (Control) | 10 | 20 | 0.5 ± 0.1 | 280 ± 30 |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) from healthy human volunteers.
-
Agonists: Adenosine diphosphate (ADP), collagen, thrombin.
-
This compound stock solution.
-
Platelet aggregometer.
-
Phosphate-buffered saline (PBS).
Methodology:
-
Prepare PRP by centrifuging whole blood at 200 x g for 15 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using platelet-poor plasma.
-
Pre-incubate 250 µL of PRP with various concentrations of this compound or vehicle control for 5 minutes at 37°C in the aggregometer cuvette.
-
Initiate platelet aggregation by adding an agonist (e.g., 5 µM ADP or 2 µg/mL collagen).
-
Record the change in light transmittance for 5-10 minutes, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: In Vitro Coagulation Assays (PT, aPTT, TT)
Objective: To assess the effect of this compound on the intrinsic, extrinsic, and common pathways of the coagulation cascade.
Materials:
-
Human plasma.
-
PT reagent (containing tissue factor and phospholipids).
-
aPTT reagent (containing a contact activator and phospholipids).
-
Thrombin solution.
-
Calcium chloride (CaCl₂).
-
Coagulometer.
Methodology:
-
Pre-warm plasma samples and reagents to 37°C.
-
For the aPTT assay , incubate plasma with this compound and aPTT reagent for a specified time. Initiate clotting by adding CaCl₂ and record the time to clot formation.
-
For the PT assay , incubate plasma with this compound. Initiate clotting by adding the PT reagent (which contains CaCl₂) and record the time to clot formation.
-
For the Thrombin Time (TT) assay , incubate plasma with this compound. Initiate clotting by adding thrombin solution and record the time to clot formation.
Protocol 3: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
Objective: To evaluate the in vivo antithrombotic effect of this compound in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound solution for administration (e.g., oral gavage or intraperitoneal injection).
-
Anesthetic (e.g., ketamine/xylazine).
-
Ferric chloride (FeCl₃) solution (e.g., 10%).
-
Surgical instruments.
-
Doppler ultrasound probe.
Methodology:
-
Administer this compound or vehicle control to mice at predetermined doses and time points before surgery.
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Measure baseline blood flow using a Doppler probe.
-
Apply a filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for 3 minutes to induce endothelial injury and thrombosis.
-
Monitor blood flow continuously until occlusion occurs or for a set period (e.g., 30 minutes).
-
At the end of the experiment, excise the thrombotic segment of the artery and weigh the thrombus.
Visualizations
Hypothetical Signaling Pathways
The following diagrams illustrate potential mechanisms by which a novel plant-derived compound like this compound could exert its antithrombotic effects.
Caption: Potential inhibition of platelet activation pathways by this compound.
References
- 1. Antithrombotic and antiplatelet effects of plant-derived compounds: a great utility potential for primary, secondary, and tertiary care in the framework of 3P medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antithrombotic, Hematological Toxicity, and Inhibitor Studies of Protocatechuic, Isovanillic, and p-Hydroxybenzoic Acids from Maclura tricuspidata (Carr.) Bur - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Siegesmethyletheric Acid in Cancer Cell Line Studies
Note: Initial searches for "Siegesmethyletheric acid" did not yield specific scientific literature. Therefore, to fulfill the user's request for detailed application notes and protocols, the well-researched natural product, Asiatic acid , has been used as a representative compound. The data and mechanisms described herein are based on published studies of Asiatic acid and serve as a comprehensive template for studying similar novel compounds.
Introduction
This compound, exemplified here by Asiatic acid, is a pentacyclic triterpenoid natural product that has demonstrated significant anti-tumor activity across a variety of cancer cell lines. These application notes provide a summary of its biological effects and detailed protocols for its study in a research setting. Asiatic acid has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating key cellular signaling pathways.[1][2][3] Its multifaceted mechanism of action makes it a compound of interest for cancer therapy research and drug development.
Biological Activity and Data Presentation
This compound (represented by Asiatic acid) exhibits cytotoxic and anti-proliferative effects on a range of cancer cell lines. The efficacy of the compound is typically quantified by its half-maximal inhibitory concentration (IC50), the percentage of apoptotic cells, and its impact on cell cycle distribution.
Table 1: Cytotoxicity of this compound (as Asiatic Acid) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| A549 | Non-Small Cell Lung Cancer | 64.52 ± 2.49 | 48 |
| H1975 | Non-Small Cell Lung Cancer | 36.55 ± 0.86 | 48 |
| SKOV3 | Ovarian Cancer | ~40 µg/mL | 72 |
| OVCAR-3 | Ovarian Cancer | ~40 µg/mL | 72 |
| MCF-7 | Breast Cancer | Not specified | 48 |
| MDA-MB-231 | Breast Cancer | Not specified | 48 |
| cisNPC-039 | Cisplatin-Resistant Nasopharyngeal | ~50 | 48 |
| cisNPC-BM | Cisplatin-Resistant Nasopharyngeal | ~50 | 48 |
| KKU-156 | Cholangiocarcinoma | 39.7 | 24 |
| KKU-213 | Cholangiocarcinoma | 44.6 | 24 |
*Concentration reported in µg/mL.
Table 2: Apoptosis Induction by this compound (as Asiatic Acid)
| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Exposure Time (h) |
| A549 | 100 | ~3-fold increase | Not Specified |
| H1975 | 50 | ~2-fold increase | Not Specified |
| SKOV3 | 40 µg/mL | 7 to 10-fold increase | 48 |
| OVCAR-3 | 40 µg/mL | 7 to 10-fold increase | 48 |
| cisNPC-039 | 75 | Significant increase | 24 |
| cisNPC-BM | 75 | Significant increase | 24 |
Table 3: Cell Cycle Arrest Induced by this compound (as Asiatic Acid)
| Cell Line | Concentration (µM) | Effect on Cell Cycle Phase |
| SKOV3 | 40 µg/mL | G0/G1 arrest |
| OVCAR-3 | 40 µg/mL | G0/G1 arrest |
| SGC7901 | 50 | G0/G1 arrest |
| MCF-7 | Not Specified | S-G2/M arrest |
| MDA-MB-231 | Not Specified | S-G2/M arrest |
| A549 | 10 µM (derivative) | G1/S and G2/M arrest |
| PC9/G | 10 µM (derivative) | G1/S and G2/M arrest |
| Tca8113 | Not Specified | G2/M arrest |
Signaling Pathways
This compound (as Asiatic acid) has been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. The primary pathways affected are the PI3K/Akt/mTOR and STAT3 signaling cascades.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Inhibition of the JAK/STAT3 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: Workflow for the MTT cell viability assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[6]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within 1 hour.
-
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[8][9]
-
Materials:
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the pellet in 400 µL of PBS.[6]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[6]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[6]
-
Add 400 µL of Propidium Iodide solution and mix well.[6]
-
Incubate for 5-10 minutes at room temperature.[6]
-
Analyze the samples by flow cytometry, measuring the fluorescence in a linear scale.
-
Conclusion
This compound, as represented by Asiatic acid, demonstrates potent anti-cancer properties in a variety of cancer cell lines. Its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest is linked to its modulation of the PI3K/Akt/mTOR and STAT3 signaling pathways. The provided protocols offer a robust framework for the in vitro evaluation of this and other novel anti-cancer compounds. Further investigation is warranted to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asiatic acid, a triterpene, induces apoptosis and cell cycle arrest through activation of extracellular signal-regulated kinase and p38 mitogen-activated protein kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. kumc.edu [kumc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for the Synthesis of Siegesmethyletheric Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives of Siegesmethyletheric acid, a kauranoid diterpene isolated from Siegesbeckia orientalis.[1][2] The described techniques focus on the modification of the carboxylic acid and methoxy functional groups, as well as the kaurane skeleton, to generate a library of compounds for biological screening. The protocols are based on established synthetic methodologies for kaurane diterpenes and other natural products.[1][3][4]
Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached through several strategic pathways, leveraging the inherent reactivity of its functional groups. The primary sites for modification are the C-18 carboxylic acid and the C-17 methoxy group. Additionally, the tetracyclic kaurane core can be functionalized through various C-H activation and oxidation methods.
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Protocols for Carboxylic Acid Modification
The C-18 carboxylic acid is a prime target for derivatization to explore the impact of this functional group on biological activity. Standard esterification and amidation reactions can be employed.
Synthesis of Ester Derivatives via Fischer Esterification
This protocol describes the synthesis of a methyl ester derivative as an example. Other alkyl esters can be synthesized by varying the alcohol.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in the corresponding alcohol (e.g., methanol, 20 mL/mmol).
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Synthesis of Amide Derivatives via Carbodiimide Coupling
This protocol details the synthesis of an n-propylamide derivative. A variety of primary and secondary amines can be used to generate a diverse set of amides.
Protocol:
-
Activation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (e.g., n-propylamine, 1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol for Ether Modification
The C-17 methoxy group can be cleaved to yield the corresponding alcohol, which can then be further derivatized.
Demethylation of the C-17 Methoxy Group
This protocol uses boron tribromide for the selective cleavage of the methyl ether.
Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (20 mL/mmol) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Reagent Addition: Add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Quenching: Cool the mixture to 0 °C and slowly quench by the addition of methanol.
-
Work-up: Add water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting alcohol by column chromatography on silica gel.
Protocol for Backbone Functionalization
Biotransformation using fungi can introduce hydroxyl groups at various positions on the kaurane skeleton, often with high regio- and stereoselectivity.[2][5]
Fungal Biotransformation for Hydroxylation
This is a general protocol that can be adapted for different fungal strains.
Protocol:
-
Fungal Culture: Inoculate a suitable fungal strain (e.g., Aspergillus niger, Mucor plumbeus) in a liquid medium and incubate for 2-3 days with shaking.
-
Substrate Addition: Prepare a solution of this compound in a minimal amount of a suitable solvent (e.g., ethanol, DMSO) and add it to the fungal culture.
-
Incubation: Continue the incubation with shaking for 7-14 days.
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate with ethyl acetate. Extract the mycelium with methanol or acetone, followed by concentration and re-extraction with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the hydroxylated derivatives by column chromatography and/or preparative HPLC.
Data Presentation
The following table provides hypothetical, yet realistic, quantitative data for the synthesized derivatives, which should be confirmed by experimental results.
| Derivative | Parent Compound | Reagents | Yield (%) | m/z [M+H]⁺ | ¹H NMR (δ, ppm, key signal) |
| 1a | This compound | MeOH, H₂SO₄ | 85 | 349.27 | 3.65 (s, 3H, -COOCH₃) |
| 1b | This compound | n-PrNH₂, EDC, DMAP | 72 | 376.33 | 3.10 (t, 2H, -NHCH₂-) |
| 2a | This compound | BBr₃ | 65 | 321.25 | 3.40 (s, 2H, -CH₂OH) |
| 3a | This compound | Aspergillus niger | 15-25 | 351.25 | 3.8-4.2 (m, 1H, -CHOH) |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Caption: Synthesis of ester and amide derivatives from this compound.
Caption: Demethylation of the C-17 methoxy group.
Caption: Hydroxylation of the kaurane skeleton via biotransformation.
References
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 4. Synthesis of Novel ent-Kaurane-Type Diterpenoid Derivatives Effective for Highly Aggressive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Remarkable Structural Diversity Achieved in ent-Kaurane Diterpenes by Fungal Biotransformations [mdpi.com]
Application Notes and Protocols: Solubility of Siegesmethyletheric Acid in DMSO and Other Organic Solvents
Disclaimer: Publicly available data on the solubility of "siegesmethyletheric acid" is limited. The following application notes and protocols are based on the general characteristics of similar organic acids, such as triterpenoids, and are intended to serve as a comprehensive guide for researchers. The quantitative data provided is illustrative and based on a representative compound, asiatic acid, which shares structural similarities with many complex organic acids.[1] Researchers should verify these protocols and data for their specific compound of interest.
Introduction
This compound is a compound of interest for various research applications, including drug development and biochemical assays. Understanding its solubility in different solvents is crucial for designing experiments, formulating stock solutions, and ensuring accurate and reproducible results. This document provides a detailed overview of the solubility of a representative organic acid in dimethyl sulfoxide (DMSO) and other common organic solvents, along with protocols for solubility determination.
Solubility Data
The solubility of a compound is a critical physical property. A summary of the solubility for a representative triterpenoid acid (asiatic acid) is presented in Table 1. This data can be used as a starting point for researchers working with this compound or other similar molecules.
Table 1: Solubility of a Representative Triterpenoid Acid (Asiatic Acid) in Various Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 189 | ~20[1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | 153 | ~20[1] |
| Ethanol | C₂H₅OH | 46.07 | 78.37 | ~10[1] |
| Methanol | CH₃OH | 32.04 | 64.7 | Data not available |
| Acetone | (CH₃)₂CO | 58.08 | 56 | Data not available |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Data not available |
| Aqueous Buffers (e.g., PBS) | - | - | ~100 | Sparingly soluble[1] |
Note on Aqueous Solubility: For compounds like asiatic acid that are sparingly soluble in aqueous buffers, a common technique is to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] For instance, a 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL for asiatic acid.[1]
Experimental Protocols
3.1. Protocol for Determining Solubility by the Gravimetric Method
This protocol outlines a standard procedure for determining the solubility of a solid compound in a given solvent at a specific temperature.
Materials:
-
This compound (or compound of interest)
-
Selected solvents (e.g., DMSO, ethanol, etc.)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
Vials with screw caps
-
Drying oven
Procedure:
-
Preparation: Add an excess amount of the solid compound to a pre-weighed vial.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean vial. Evaporate the solvent completely in a drying oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of supernatant in mL)
3.2. Protocol for Preparing a Stock Solution in DMSO
DMSO is a widely used polar aprotic solvent for dissolving a broad range of organic compounds.[2][3]
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolving: Add the appropriate volume of DMSO to achieve the target concentration.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming or sonication can be applied.
-
Storage: Store the stock solution at -20°C for long-term stability. For many compounds, it is recommended to prepare fresh aqueous dilutions from the DMSO stock for each experiment, as prolonged storage in aqueous solutions may lead to precipitation.[1]
Signaling Pathways and Experimental Workflows
4.1. Hypothetical Signaling Pathway
While the specific signaling pathways of this compound are not yet elucidated, many organic acids with biological activity modulate common cellular pathways. Below is a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound.
4.2. Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the gravimetric method for determining solubility.
Caption: Workflow for gravimetric solubility determination.
Conclusion
These application notes provide a framework for researchers working with this compound and other similar organic compounds. By understanding the solubility characteristics and following standardized protocols, scientists can ensure the reliability and reproducibility of their experimental results. It is always recommended to perform preliminary solubility tests to confirm the optimal solvent and concentration for any new compound.
References
Application Notes and Protocols for Preclinical Evaluation of Siegesmethyletheric Acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siegesmethyletheric acid is a diterpenoid compound isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] Diterpenoids derived from Siegesbeckia species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. These preliminary findings suggest that this compound holds promise as a therapeutic agent. This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in animal models, focusing on its potential anti-inflammatory and anti-cancer properties. The following sections detail experimental designs for assessing the compound's pharmacokinetic profile, safety, and efficacy in established in vivo models.
Preclinical Research Workflow
The overall workflow for the preclinical evaluation of this compound is depicted below. This workflow outlines the logical progression from initial toxicity and pharmacokinetic studies to efficacy evaluation in relevant disease models.
Caption: Preclinical research workflow for this compound.
Section 1: Preliminary Studies - Toxicity and Pharmacokinetics
Acute Oral Toxicity Assessment
Objective: To determine the acute oral toxicity of this compound in rodents, following OECD guidelines.[2][3][4][5][6]
Protocol:
-
Animal Model: Female Swiss albino mice (6-8 weeks old).
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least 5 days before the experiment.
-
Grouping: Animals are divided into a control group and multiple test groups.
-
Dose Administration:
-
The test substance is administered orally by gavage.
-
A sighting study is performed with doses of 5, 50, 300, and 2000 mg/kg.
-
Based on the sighting study, the main study is conducted using three animals per dose level.
-
-
Observation:
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Detailed observations are made during the first 4 hours post-dosing and then daily.
-
-
Data Collection: Mortality, clinical signs, and body weight data are recorded.
Data Presentation:
| Dose (mg/kg) | Number of Animals | Mortality (within 24h) | Mortality (within 14 days) | Clinical Signs of Toxicity |
| Vehicle Control | 3 | 0 | 0 | None |
| 5 | 3 | |||
| 50 | 3 | |||
| 300 | 3 | |||
| 2000 | 3 |
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in mice after a single intravenous (IV) and oral (PO) administration.[7][8][9][10][11]
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dose Formulation: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dose Administration:
-
IV group: A single dose (e.g., 2 mg/kg) is administered via the tail vein.
-
PO group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 50 µL) are collected from the saphenous vein at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Data Presentation:
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (hng/mL) | ||
| AUC(0-inf) (hng/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Section 2: Efficacy Studies - Anti-Inflammatory and Anti-Cancer Models
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.[12][13][14][15][16][17][18]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: Carrageenan control.
-
Group 3: Carrageenan + this compound (low dose).
-
Group 4: Carrageenan + this compound (high dose).
-
Group 5: Carrageenan + Indomethacin (positive control, e.g., 10 mg/kg).
-
-
Dose Administration: this compound or vehicle is administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 4h |
| Vehicle Control | - | - | ||||
| Carrageenan Control | - | 0 | ||||
| This compound | Low | |||||
| This compound | High | |||||
| Indomethacin | 10 |
Anti-Cancer Efficacy: Xenograft Tumor Model
Objective: To assess the in vivo anti-tumor activity of this compound in a human cancer xenograft model.[19][20][21][22][23][24]
Protocol:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used.
-
Tumor Implantation: 1 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (low dose).
-
Group 3: this compound (high dose).
-
Group 4: Standard-of-care chemotherapy (positive control).
-
-
Treatment: Treatment is administered as per the predetermined schedule (e.g., daily oral gavage for 21 days).
-
Tumor Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x Length x Width²). Body weight is also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a fixed duration. Tumors are then excised and weighed.
Data Presentation:
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 0 | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | - | 0 | |||
| This compound | Low | ||||
| This compound | High | ||||
| Positive Control | - |
Section 3: Mechanism of Action Studies
Potential Signaling Pathways
Based on the known activities of similar compounds, this compound may exert its anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways such as NF-κB, MAPK, and the caspase cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Caption: Hypothesized induction of caspase-mediated apoptosis.
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To investigate the in vivo mechanism of action of this compound by measuring relevant biomarkers in tissue samples from efficacy studies.
Protocol:
-
Sample Collection: At the end of the efficacy studies (both anti-inflammatory and anti-cancer models), tissue samples (e.g., paw tissue, tumor tissue) and blood are collected.
-
Biomarker Analysis:
-
Inflammation Model:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in paw tissue homogenates and serum using ELISA.
-
Assess the expression of COX-2 and iNOS in paw tissue by Western blot or immunohistochemistry.
-
Evaluate the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65) by Western blot.
-
-
Cancer Model:
-
Analyze the expression of proteins involved in cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3, PARP) in tumor lysates by Western blot or immunohistochemistry.
-
Assess the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK) by Western blot.
-
-
-
Data Presentation:
Table for Inflammatory Biomarkers:
| Treatment Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | COX-2 Expression (relative to control) | p-p65/p65 Ratio |
| Vehicle Control | ||||
| Disease Control | ||||
| This compound (Low) | ||||
| This compound (High) | ||||
| Positive Control |
Table for Cancer Biomarkers:
| Treatment Group | Ki-67 (% positive cells) | Cleaved Caspase-3 (relative to control) | p-ERK/ERK Ratio |
| Vehicle Control | |||
| This compound (Low) | |||
| This compound (High) | |||
| Positive Control |
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the preclinical investigation of this compound. By systematically evaluating its toxicity, pharmacokinetics, and efficacy in relevant animal models of inflammation and cancer, researchers can gain valuable insights into its therapeutic potential. Furthermore, the proposed mechanism of action studies will help to elucidate the molecular pathways through which this compound exerts its biological effects, paving the way for its further development as a novel therapeutic agent.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 9. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pk/bio-distribution | MuriGenics [murigenics.com]
- 11. researchgate.net [researchgate.net]
- 12. inotiv.com [inotiv.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. gyanvihar.org [gyanvihar.org]
- 17. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. crownbio.com [crownbio.com]
- 20. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. crownbio.com [crownbio.com]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Xenograft Models - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Improving the yield of Siegesmethyletheric acid from natural extraction
Technical Support Center: Siegesmethyletheric Acid Extraction
Welcome to the technical support center for the natural extraction of this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize extraction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the extraction and purification of this compound, a diterpenoid primarily found in plants of the Siegesbeckia genus, such as Siegesbeckia pubescens.[1]
Question 1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue stemming from several stages of the process. Consider the following factors, from pre-extraction to purification:
-
Plant Material Quality and Handling:
-
Source and Harvest Time: The concentration of secondary metabolites like diterpenoids can vary based on the plant's geographic location, age, and the time of harvest (e.g., pre-flowering vs. flowering stage).[1][2][3] Harvesting at the optimal time when the plant's metabolite concentration is highest is crucial.[3]
-
Drying Method: Improper drying can lead to the degradation of target compounds. An appropriate drying method must be chosen to avoid the loss of compounds of interest.[4] Air-drying in the shade or freeze-drying are generally preferred over high-temperature oven drying to preserve thermolabile compounds.
-
Particle Size: Grinding the dried plant material to a fine, consistent powder increases the surface area available for solvent interaction, which can significantly improve extraction efficiency. A particle size obtained by passing through a 40-mesh screen is often effective.[5]
-
-
Extraction Method and Solvent Selection:
-
Solvent Polarity: The choice of solvent is critical. This compound is a diterpenoid, and the polarity of the solvent must be matched to the target molecule for optimal solubility and extraction.[6] While nonpolar solvents like hexane can extract some terpenes, more polar solvents like ethanol, methanol, or ethyl acetate are often required for more complex terpenoids.[7][8]
-
Extraction Technique: Traditional methods like maceration or Soxhlet extraction are effective but can be time-consuming and use large volumes of solvent.[4] Modern techniques like Supercritical Fluid Extraction (SFE) with CO2 can offer higher selectivity, shorter extraction times, and a cleaner, solvent-free extract.[9][10]
-
-
Optimization of Extraction Parameters:
-
Temperature and Time: Higher temperatures can increase extraction efficiency but may also degrade the target compound or extract unwanted impurities. The duration of extraction must be sufficient to allow for complete diffusion of the compound into the solvent.
-
Solid-to-Solvent Ratio: A low ratio may result in incomplete extraction, while an excessively high ratio dilutes the extract and increases processing costs. This parameter should be optimized for your specific method.[11]
-
-
Purification Losses: Each purification step (e.g., liquid-liquid partitioning, column chromatography) can lead to a loss of the target compound. Ensure each step is optimized to maximize recovery.
Question 2: How do I choose the most effective extraction method for this compound?
Answer: The ideal extraction method depends on your laboratory's capabilities, desired purity, yield, and environmental considerations.
-
Soxhlet Extraction: This is a highly efficient classical method for exhaustive extraction.[4] However, the prolonged exposure to the boiling point of the solvent can risk degrading thermally sensitive compounds.
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is less efficient than Soxhlet but is suitable for thermolabile compounds as it can be performed at room temperature.
-
Supercritical Fluid Extraction (SFE): This is a "green" technology that uses supercritical CO2 as the primary solvent.[12] It is highly tunable by adjusting pressure and temperature, allowing for selective extraction.[10] The addition of a polar co-solvent like ethanol can enhance the extraction of moderately polar compounds like diterpenoids.[5][13] SFE avoids the use of toxic organic solvents and typically yields a very pure extract.[9]
Question 3: My crude extract is complex and contains many impurities. What is an effective strategy for purifying this compound?
Answer: Purifying a target acid from a complex natural extract typically involves a multi-step process combining partitioning and chromatography.
-
Liquid-Liquid Partitioning (Acid-Base Extraction): Since this compound is a carboxylic acid, you can selectively separate it from neutral and basic impurities. Dissolve the crude extract in a solvent like ethyl acetate and wash it with an aqueous basic solution (e.g., sodium bicarbonate). The acidic compound will move to the aqueous layer as its salt. The aqueous layer can then be collected and re-acidified (e.g., with HCl) to precipitate the purified acid, which is then re-extracted with an organic solvent.[14]
-
Column Chromatography: This is the most common method for high-purity isolation.
-
Adsorption Chromatography: Using silica gel as the stationary phase is effective for separating compounds based on polarity.[14] A gradient elution starting with a nonpolar solvent (e.g., hexane) and gradually increasing polarity (e.g., by adding ethyl acetate) will separate the components.
-
Macroporous Adsorption Resins: These resins can be used for the enrichment and preliminary purification of target compounds from large volumes of crude extract before final purification steps.[15]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, especially for analytical standards or pharmacological studies, reverse-phase Prep-HPLC is the final step of choice.
Quantitative Data & Parameter Optimization
Optimizing extraction parameters is critical for maximizing yield. The following tables provide examples of how different factors can influence the extraction of terpenoids and other related plant metabolites.
Table 1: Comparison of Extraction Methods for Terpenoids
| Extraction Method | Typical Solvents | Advantages | Disadvantages | Relative Yield |
| Maceration | Ethanol, Methanol, Hexane | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, potentially incomplete extraction. | Moderate |
| Soxhlet Extraction | Ethanol, Hexane, Chloroform | High extraction efficiency, exhaustive.[4] | Requires heat (potential degradation), time-consuming. | High |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂, Ethanol (co-solvent) | Green technology, high selectivity, short extraction time, pure extracts.[9][10] | High initial equipment cost. | High to Very High |
Table 2: Example of Optimized SFE Parameters for Flavonoids from Hops (Illustrative for Diterpenoid Optimization)
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Condition |
| Temperature (°C) | 40 | 50 | 60 | 50 |
| Pressure (MPa) | 15 | 25 | 35 | 25 |
| Co-solvent (Ethanol) % | 25% | 50% | 75% | 50% |
| Ethanol Concentration | 60% | 80% | 100% | 80% |
| Data adapted from a study on flavonoid extraction, demonstrating the type of multi-parameter optimization required. The optimal conditions resulted in a flavonoid recovery of 7.8 mg/g.[5] |
Visualizations of Experimental Workflows
Diagrams help clarify complex procedures and logical relationships in the extraction and purification process.
Experimental Workflow Diagram
Caption: General workflow for extraction and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low extraction yields.
Detailed Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol describes a modern, efficient method for obtaining a high-purity crude extract.
-
Preparation of Plant Material:
-
Dry the aerial parts of Siegesbeckia pubescens at 40°C for 48 hours or until constant weight.
-
Grind the dried material using a mill and sieve to achieve a uniform powder (e.g., 40-mesh).[5]
-
-
SFE System Setup:
-
Load the ground plant material (e.g., 100 g) into the extraction vessel of the SFE system.
-
Set the system parameters. Based on general principles for diterpenoids, starting conditions can be:
-
-
Extraction:
-
Begin the extraction by pumping supercritical CO₂ and the ethanol co-solvent through the extraction vessel.
-
Run the extraction for a predetermined time (e.g., 2 hours).
-
The extract is precipitated in a separator vessel by reducing the pressure, allowing the CO₂ to return to a gaseous state while the extract collects at the bottom.
-
-
Sample Collection:
-
After the extraction is complete, depressurize the system safely.
-
Collect the concentrated extract from the separator. The resulting extract should be a viscous liquid or semi-solid.
-
Weigh the crude extract to determine the extraction yield.
-
Protocol 2: Purification by Acid-Base Extraction and Silica Gel Column Chromatography
This protocol details the purification of the crude extract obtained from SFE or other methods.
-
Acid-Base Liquid-Liquid Partitioning:
-
Dissolve the crude extract (e.g., 10 g) in 200 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it three times with 100 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Combine the aqueous layers.
-
Carefully acidify the combined aqueous layer to pH 3-4 by slowly adding 1M HCl with constant stirring.
-
Extract the acidified aqueous solution three times with 150 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acidic fraction.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (e.g., 230-400 mesh) column using a slurry packing method with hexane.
-
Adsorb the acidic fraction (e.g., 2 g) onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a solvent gradient, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. For example:
-
Hexane (2 column volumes)
-
Hexane:Ethyl Acetate (95:5, 90:10, 80:20, etc.)
-
100% Ethyl Acetate
-
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid stain with heating).
-
Combine the fractions containing the pure compound, as identified by TLC, and evaporate the solvent to obtain purified this compound.
-
Confirm the identity and purity of the final product using analytical techniques like HPLC, NMR, and Mass Spectrometry.
-
References
- 1. duocphamtim.vn [duocphamtim.vn]
- 2. researchgate.net [researchgate.net]
- 3. customprocessingservices.com [customprocessingservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of solvent—solvent fractionation on the total terpenoid content and in vitro anti‐inflammatory activity of Serevenia buxifolia bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Studies on Different Extraction Methods of Centella asiatica and Extracts Bioactive Compounds Effects on Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts | MDPI [mdpi.com]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Selective Extraction of Natural Sesquiterpenic Acids in Complex Matrices: A Novel Strategy for Isolating Zizanoic Acid in Vetiver Essential Oil [mdpi.com]
- 15. Highly selective separation and purification of chicoric acid from Echinacea purpurea by quality control methods in macroporous adsorption resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting contamination in Siegesmethyletheric acid purification
Technical Support Center: Gibberellic Acid (GA₃) Purification
Disclaimer: The compound "Siegesmethyletheric acid" could not be identified in scientific literature. This guide provides troubleshooting protocols for the purification of Gibberellic Acid (GA₃), a structurally complex tetracyclic diterpenoid plant hormone, which may serve as a representative model for similar acidic natural products.
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the purification of Gibberellic Acid (GA₃) from fermentation broths or crude extracts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude GA₃ extract has a low yield after liquid-liquid extraction. How can I improve recovery?
A1: Low recovery during liquid-liquid extraction is a common issue. Several factors can influence the efficiency of this step. Firstly, the pH of the aqueous phase is critical. For acidic compounds like GA₃, the aqueous solution should be acidified to a pH of approximately 2.5-3.5 before extraction.[1][2] This ensures that the carboxylic acid group is protonated, making the molecule less polar and more soluble in organic solvents.
Secondly, the choice of extraction solvent is important. Ethyl acetate is a commonly used and effective solvent for GA₃ extraction.[2][3] Ensure you are using a sufficient volume of solvent and performing multiple extractions (e.g., three successive extractions) to maximize recovery.[3] Finally, vigorous mixing in a separating funnel is necessary to ensure intimate contact between the aqueous and organic phases.
Q2: My crystallized GA₃ is off-color (yellow or brown) and has a low purity when analyzed by HPLC. What is causing this contamination?
A2: Off-color products and low purity often indicate the presence of co-extracted impurities from the fermentation broth or degradation products. Common impurities in technical-grade GA₃ include Gibberellin A1 (GA₁), 3-isolactone gibberellic acid (iso-GA₃), and gibberellenic acid.[4][5]
To address this, consider the following:
-
Pre-crystallization Cleanup: Before crystallization, you can treat your concentrated extract with activated charcoal to remove pigments and other colored impurities.[3]
-
Recrystallization: A single crystallization may not be sufficient. Recrystallization from a suitable solvent system, such as ethyl acetate and light petroleum, can significantly improve purity and color.[6]
-
pH Control During Crystallization: The pH during crystallization from an aqueous/organic mixture is crucial. A controlled pH of 2.5-3.5 is recommended to selectively precipitate GA₃ while some impurities may remain in the mother liquor.[1]
Q3: I am seeing multiple peaks on my HPLC chromatogram besides the main GA₃ peak. How can I identify these contaminants?
A3: The presence of multiple peaks indicates impurities. Identifying these is key to optimizing your purification strategy. The most definitive method for identifying unknown impurities is hyphenated analytical techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] These methods provide mass-to-charge ratios and structural information, respectively, allowing for the precise identification of contaminants.
For routine analysis, you can compare the retention times of your sample peaks with those of known GA₃-related impurity standards if they are available.[7] Common impurities have been well-characterized in the literature.[4]
Q4: My GA₃ product is failing to crystallize from the concentrated organic extract. What should I do?
A4: Crystallization failure can be due to several reasons:
-
Purity: The concentration of impurities may be too high, inhibiting the formation of a crystal lattice. Consider an additional purification step, such as column chromatography, before attempting crystallization.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution further or cooling it to a lower temperature. Be cautious not to concentrate to a thick oil, as this can also inhibit crystallization.
-
Solvent System: The solvent system may not be optimal. For GA₃, a common technique is to dissolve the crude acid in a solvent like boiling ethyl acetate and then add a non-polar "anti-solvent" such as light petroleum or hexane until turbidity is observed, followed by slow cooling.[6]
-
Seeding: If you have a small amount of pure GA₃, adding a seed crystal to the supersaturated solution can induce crystallization.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of GA₃ from an Acidified Broth
-
Preparation: Filter the fermentation broth to remove fungal mycelia and other solid materials.
-
Acidification: Adjust the pH of the clear broth to 2.5-3.0 using an acid such as hydrochloric acid (HCl).[2]
-
Extraction:
-
Transfer the acidified broth to a separating funnel.
-
Add an equal volume of ethyl acetate.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.
-
-
Repeat: Perform the extraction two more times on the aqueous layer with fresh portions of ethyl acetate to maximize recovery.[3]
-
Combine and Concentrate: Combine all the organic extracts. The solvent can then be evaporated under reduced pressure to yield the crude GA₃ extract.
Protocol 2: Purification of GA₃ by Recrystallization
-
Dissolution: Dissolve the crude GA₃ solid in a minimum amount of boiling ethyl acetate.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add an equal volume of light petroleum (boiling point 60-80°C).[6] Add the light petroleum until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to complete the crystallization process.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold light petroleum to remove any remaining soluble impurities.
-
Drying: Dry the pure GA₃ crystals under vacuum. The melting point of pure GA₃ is around 233-235°C.[6]
Protocol 3: HPLC Analysis of GA₃ Purity
This protocol is a representative method for assessing the purity of GA₃ samples.
-
Apparatus: A High-Performance Liquid Chromatograph equipped with a UV detector.[8]
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used.[8][9]
-
Mobile Phase: A typical mobile phase is a mixture of methanol and an acidic aqueous solution. For example, a 33:67 (v/v) mixture of methanol and 0.05% aqueous phosphoric acid.[8] The mobile phase should be filtered and degassed before use.
-
Chromatographic Conditions:
-
Sample Preparation: Accurately weigh the GA₃ sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[8]
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the GA₃ peak relative to the total area of all peaks.
Data Presentation
Table 1: HPLC Conditions for GA₃ Purity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 5µm)[8] | C18 Reversed-Phase (25 cm x 3.9 mm, 5µm)[9] |
| Mobile Phase | Methanol : 0.05% Phosphoric Acid (33:67 v/v)[8] | Methanol : Water + 0.05% Formic Acid (40:60 v/v)[9] |
| Flow Rate | 1.0 mL/min[8] | 1.0 mL/min[9] |
| Detection | UV at 210 nm[8] | UV at 220 nm[9] |
| Column Temp. | 33°C[8] | Not Specified |
| Injection Vol. | 5 µL[8] | 20 µL[9] |
Table 2: Common Impurities in Technical Grade GA₃
| Impurity Name | Common Abbreviation | Notes |
| Gibberellin A1 | GA₁ | A closely related gibberellin often co-produced.[4] |
| 3-Isolactone Gibberellic Acid | iso-GA₃ | An isomer formed from GA₃.[4] |
| Gibberellenic Acid | - | A degradation product of GA₃.[4][10] |
| 1α,2α-epoxygibberellin A3 | 2-epoxy-GA₃ | An oxidation product.[4] |
Visualizations
Caption: General workflow for the purification of Gibberellic Acid (GA₃).
Caption: Decision tree for troubleshooting GA₃ crystallization issues.
References
- 1. CN104892554A - Preparation method of gibberellic acid GA3 - Google Patents [patents.google.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural Elucidation of Relevant Gibberellic Acid Impurities and In Silico Investigation of Their Interaction with Soluble Gibberellin Receptor GID1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2842051A - Gibberellic acid compounds, and preparation and use thereof - Google Patents [patents.google.com]
- 7. Gibberellic Acid Impurity 1 - SRIRAMCHEM [sriramchem.com]
- 8. cipac.org [cipac.org]
- 9. ppqs.gov.in [ppqs.gov.in]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Analysis of Siegesmethyletheric Acid by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Siegesmethyletheric acid. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the analysis of this compound?
A1: While a specific validated method for this compound is not widely published, a good starting point can be adapted from methods used for structurally similar diterpenoids, such as kirenol, which is also found in Siegesbeckia orientalis. A typical reversed-phase HPLC (RP-HPLC) method is recommended.
Q2: Which type of HPLC column is most suitable for this compound analysis?
A2: A C18 column is the most common and generally effective stationary phase for the separation of diterpenoids like this compound.[1][2][3] Columns with a particle size of 5 µm and dimensions of 4.6 mm x 150 mm or 4.6 mm x 200 mm are frequently used.[3][4]
Q3: What mobile phase composition should I use?
A3: A gradient elution using a mixture of acetonitrile and water is typically effective for separating diterpenoids.[2][3][4] It is also common to add a small percentage of an acid, such as phosphoric acid or formic acid (e.g., 0.1%), to the aqueous phase to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group in this compound.[1]
Q4: What is the optimal detection wavelength for this compound?
A4: Diterpenoids without strong chromophores are often detected at low UV wavelengths. For compounds like kirenol, detection is commonly set around 215 nm.[1][3] It is advisable to perform a UV scan of a purified standard of this compound to determine its maximum absorbance wavelength for optimal sensitivity.
Q5: How should I prepare my sample for analysis?
A5: For plant extracts from Siegesbeckia orientalis, a common method involves extraction with a solvent such as methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection into the HPLC system. Sonication can be used to improve extraction efficiency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column overload.- Column degradation. | - Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase to suppress ionization.- Reduce the sample concentration or injection volume.- Use a new column or a guard column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a consistent temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| No Peaks or Very Small Peaks | - Sample concentration is too low.- Incorrect detection wavelength.- Injection issue. | - Concentrate the sample or inject a larger volume.- Verify the UV absorbance maximum of this compound.- Ensure the autosampler is functioning correctly and the injection loop is completely filled. |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp issue. | - Use HPLC-grade solvents and filter the mobile phase.- Flush the column with a strong solvent.- Degas the mobile phase thoroughly.- Check the detector lamp's energy and replace if necessary. |
| Poor Resolution Between Peaks | - Mobile phase composition is not optimal.- Inappropriate column. | - Adjust the gradient profile or the ratio of organic solvent to water.- Try a different C18 column from another manufacturer or a column with a different particle size. |
Experimental Protocols
Proposed HPLC Method for this compound
This protocol is a starting point based on methods for similar compounds and should be optimized for your specific application.
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard.
3. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid (v/v).
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
4. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Start with a higher percentage of A, and gradually increase B. A starting point could be: 0-20 min, 30-70% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
5. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound standard and dissolve it in methanol or acetonitrile to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Preparation (from Siegesbeckia orientalis extract):
-
Weigh the dried plant extract.
-
Add a suitable volume of methanol or ethanol.
-
Sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Data Presentation
Table 1: Example Chromatographic Parameters for Diterpenoid Analysis
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Kirenol | Kromasil C18 (4.6 x 200 mm, 5 µm) | Acetonitrile:Water (gradient) | 1.0 | 215 | [3] |
| Kirenol | Thermo ODS-2 Hypersil C18 | Acetonitrile:0.1% Phosphoric Acid (gradient) | 1.0 | 215 | [1] |
| Diterpenoids | Agilent Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) | Acetonitrile:Water (85:15) | 0.25 | 272 | [4] |
Note: The retention time for this compound will need to be determined experimentally.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Siegesmethyletheric Acid: A Guide to Preventing Degradation in Research
Introduction
Siegesmethyletheric acid is a compound of significant interest in various research and development sectors. However, its susceptibility to degradation under common experimental conditions can pose considerable challenges to obtaining accurate and reproducible results. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the degradation of this compound. Through a series of frequently asked questions, troubleshooting guides, and detailed protocols, this resource aims to equip users with the knowledge to effectively preserve the integrity of their samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors: pH, temperature, and light exposure. Like many organic molecules, it is prone to hydrolysis under acidic or alkaline conditions. Elevated temperatures can accelerate degradation rates, while exposure to UV light can induce photolytic decomposition.
Q2: How can I prevent pH-mediated degradation of this compound?
A2: To prevent pH-mediated degradation, it is crucial to maintain a stable pH environment for your samples. This can be achieved by using appropriate buffer systems. For this compound, a phosphate-buffered saline (PBS) at a pH of 7.4 is recommended for most applications. It is advisable to perform stability studies to determine the optimal pH range for your specific experimental conditions.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a solid at -20°C or lower, protected from light. For short-term storage of solutions, it is recommended to keep them at 2-8°C for no longer than 24 hours. If longer storage of solutions is necessary, they should be flash-frozen in liquid nitrogen and stored at -80°C.
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: While oxidative stress is a common degradation pathway for many compounds, the primary degradation routes for this compound are hydrolytic and photolytic. The use of antioxidants is not a standard recommendation unless your specific experimental system introduces oxidative reagents. If you suspect oxidative degradation, common antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could be tested, but their compatibility and effectiveness would need to be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Sample degradation due to improper handling or storage. | Review and adhere strictly to the recommended storage and handling protocols. Prepare fresh solutions for each experiment whenever possible. |
| Loss of compound activity over time | Degradation in solution at room temperature. | Minimize the time solutions are kept at room temperature. Use an ice bath during sample preparation and analysis. |
| Appearance of unknown peaks in analysis (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. |
| Precipitation of the compound from solution | pH shift or solvent evaporation. | Ensure the buffer capacity is sufficient to maintain the desired pH. Store solutions in tightly sealed containers to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
-
Materials: this compound (solid), Phosphate-Buffered Saline (PBS, pH 7.4), Class A volumetric flasks, analytical balance.
-
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the container to prevent condensation.
-
Accurately weigh the required amount of the compound using an analytical balance.
-
Dissolve the solid in a small amount of PBS in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with PBS.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Use the solution immediately or store it under the recommended conditions.
-
Protocol 2: Forced Degradation Study
-
Objective: To understand the degradation profile of this compound under various stress conditions.
-
Procedure:
-
Prepare identical solutions of this compound.
-
Expose each solution to one of the following stress conditions:
-
Acidic: Add 0.1 M HCl to adjust the pH to 3.
-
Alkaline: Add 0.1 M NaOH to adjust the pH to 10.
-
Oxidative: Add 3% hydrogen peroxide.
-
Thermal: Incubate at 60°C.
-
Photolytic: Expose to a UV lamp (254 nm).
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples using a stability-indicating method like HPLC to quantify the remaining parent compound and identify degradation products.
-
Visual Guides
Degradation Prevention Workflow
Caption: Experimental workflow for handling this compound to minimize degradation.
Logical Relationship of Degradation Factors and Mitigation
Caption: Relationship between degradation causes and preventative measures for this compound.
Refining cell culture protocols for Siegesmethyletheric acid treatment
Technical Support Center: Siegesmethyletheric Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for the use of this compound in cell culture experiments.
General Information
Product Name: this compound (SMA) Assumed Mechanism of Action: this compound is a novel small molecule inhibitor designed to induce apoptosis in cancer cell lines. It is hypothesized to function by activating the p38 MAPK signaling pathway, leading to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. Solubility: Soluble in DMSO up to 50 mM. For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO and dilute it further in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Storage: Store the solid compound at -20°C. The 10 mM stock solution in DMSO can be stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting range is typically between 1 µM and 50 µM. An initial cytotoxicity assay, such as the MTT assay, can help determine the IC50 value (the concentration that inhibits 50% of cell growth).
Q2: I am observing precipitation of the compound in my culture medium. What should I do?
A2: Precipitation can occur if the final concentration of this compound exceeds its solubility in the culture medium. Ensure that the final DMSO concentration is kept at or below 0.1%. When diluting the DMSO stock solution, add it to the medium dropwise while gently vortexing to ensure proper mixing. If precipitation persists, consider using a lower concentration of the compound or preparing a fresh stock solution.
Q3: My cells are showing signs of stress or death even in the vehicle control (DMSO only) wells. What could be the cause?
A3: Some cell lines are particularly sensitive to DMSO. Ensure that the final concentration of DMSO in your culture medium does not exceed 0.1%. If your cells are still showing toxicity, you may need to lower the DMSO concentration further. It is also important to use a high-quality, sterile DMSO suitable for cell culture.
Q4: How long should I treat my cells with this compound to observe an apoptotic effect?
A4: The optimal treatment time can vary between cell lines. A typical time course experiment would involve treating the cells for 24, 48, and 72 hours. An Annexin V/PI apoptosis assay can be used to assess the percentage of apoptotic cells at each time point.[1][2][3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent drug concentration.- Age or passage number of cells. | - Ensure a consistent cell seeding density for all experiments.- Prepare fresh drug dilutions for each experiment from a reliable stock solution.- Use cells within a consistent and low passage number range. |
| High background in Western blot | - Insufficient blocking.- Primary antibody concentration too high.- Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Titrate the primary antibody to determine the optimal concentration.- Increase the number and duration of wash steps. |
| Low cell viability in untreated control wells | - Contamination (bacterial, fungal, or mycoplasma).- Poor quality of culture medium or serum.- Incubator issues (incorrect CO2, temperature, or humidity). | - Regularly test for mycoplasma contamination.[4] If other contamination is suspected, discard the culture and decontaminate the incubator and hood.[5]- Use high-quality, certified reagents and test new lots of serum.[4][6]- Calibrate and monitor incubator settings regularly. |
| No apoptotic effect observed after treatment | - Cell line may be resistant to this compound.- Insufficient drug concentration or treatment time.- Inactive compound. | - Try a different cell line known to be sensitive to apoptosis-inducing agents.- Perform a dose-response and time-course experiment to find the optimal conditions.- Ensure the compound has been stored correctly and is not expired. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound by measuring the metabolic activity of cells.[7][8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with untreated cells and vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.[1][2][3][11]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Western Blot Analysis
This protocol is for analyzing the expression of key proteins in a signaling pathway after treatment with this compound.[12][13][14][15][16]
-
Protein Extraction: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| HeLa | Cervical Cancer | 12.5 |
| PC-3 | Prostate Cancer | 35.1 |
Table 2: Hypothetical Protein Expression Changes in A549 Cells after 24h Treatment with 15 µM this compound.
| Protein | Change in Expression (Fold Change vs. Control) |
| p-p38/p38 ratio | 2.8 |
| Bax/Bcl-2 ratio | 3.5 |
| Cleaved Caspase-3 | 4.2 |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for this compound treatment.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. cellculturecompany.com [cellculturecompany.com]
- 6. adl.usm.my [adl.usm.my]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Large-Scale Synthesis of Siegesmethyletheric Acid
Disclaimer: Currently, there is a lack of published literature detailing the large-scale chemical synthesis of Siegesmethyletheric acid. The following troubleshooting guides and FAQs have been constructed based on the known challenges associated with the synthesis of structurally similar complex diterpenoids and general principles of organic chemistry. The experimental protocols and quantitative data provided are illustrative and intended to serve as a strategic guide for researchers and drug development professionals.
Introduction
This compound, with its complex polycyclic diterpenoid core and multiple stereocenters, presents significant challenges for large-scale chemical synthesis. Key difficulties arise from the need for precise stereochemical control, the functionalization of unactivated C-H bonds, and the overall low yields often associated with lengthy total synthesis routes.[1][2] This technical support center provides guidance on potential issues that may be encountered during the synthesis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of the kaurane skeleton of this compound?
A1: The main challenges in constructing the tetracyclic kaurane skeleton with the correct stereochemistry lie in controlling the formation of multiple chiral centers. Key issues include:
-
Diastereoselectivity in cyclization reactions: Ensuring the desired ring fusion stereochemistry can be difficult and may require extensive screening of catalysts and reaction conditions.
-
Epimerization: The acidic or basic conditions used in some synthetic steps can lead to the epimerization of sensitive stereocenters.
-
Chiral auxiliaries and asymmetric catalysis: The use of chiral auxiliaries or asymmetric catalysts is often necessary but can be costly and difficult to scale up.
Q2: What are the recommended strategies for introducing the C-17 methoxy group?
A2: The introduction of the methoxy group at the C-17 position can be approached in several ways, each with its own set of challenges:
-
Direct methylation of a C-17 hydroxyl group: If a precursor with a C-17 hydroxyl group is available, standard methylation conditions (e.g., sodium hydride and methyl iodide) can be employed. However, steric hindrance around the C-17 position might necessitate the use of more reactive methylating agents like methyl triflate.
-
Oxidative functionalization of the C-17 methyl group followed by reduction and methylation: This multi-step approach involves the selective oxidation of the C-17 methyl group, which can be challenging due to the presence of other reactive sites.
-
Biosynthetic approaches: Utilizing engineered enzymes, such as specific cytochrome P450 monooxygenases, could offer a highly selective method for functionalizing the diterpene backbone.[1]
Q3: Are there any known issues with the stability of this compound during purification?
A3: While specific stability data for this compound is not available, related diterpenoid carboxylic acids can be prone to degradation under certain conditions. Potential issues during purification include:
-
Decarboxylation: At elevated temperatures, the carboxylic acid moiety may be susceptible to decarboxylation.
-
Isomerization: The use of aggressive pH conditions during extraction or chromatography could potentially lead to isomerization at sensitive positions.
-
Oxidation: The polycyclic core may be susceptible to oxidation, especially if sensitive functional groups are present. It is advisable to handle the compound under an inert atmosphere.
Troubleshooting Guide
Problem 1: Low yield in the key cyclization step to form the kaurane skeleton.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Catalyst | Screen a variety of Lewis acids or transition metal catalysts. Consider using a catalyst that has been successful in the cyclization of similar terpene precursors. |
| Incorrect Solvent | Test a range of solvents with varying polarities. The choice of solvent can significantly impact the reaction rate and selectivity. |
| Low Reaction Temperature | While lower temperatures can improve selectivity, they may also decrease the reaction rate. A systematic temperature optimization study is recommended. |
| Substrate Purity | Ensure the starting material for the cyclization is of high purity, as impurities can inhibit the catalyst. |
Problem 2: Poor diastereoselectivity in a crucial stereocenter-forming reaction.
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance | Employ a bulkier or less hindered reagent, depending on the desired stereoisomer. |
| Inadequate Chiral Control | If using a chiral auxiliary, ensure it is of high enantiomeric purity. For asymmetric catalysis, screen different chiral ligands. |
| Temperature Effects | Lowering the reaction temperature often enhances diastereoselectivity. |
| Solvent Effects | The coordinating ability of the solvent can influence the transition state geometry. Evaluate a range of solvents. |
Illustrative Quantitative Data
The following table presents hypothetical data for the optimization of a key hypothetical oxidation step in the synthesis of a this compound precursor.
| Entry | Oxidant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | PCC | - | CH₂Cl₂ | 25 | 65 | 88 |
| 2 | DMP | - | CH₂Cl₂ | 25 | 85 | 92 |
| 3 | TEMPO/NaOCl | - | CH₂Cl₂/H₂O | 0 | 92 | 95 |
| 4 | O₂ | RuCl₃ | EtOAc | 50 | 78 | 90 |
Hypothetical Experimental Protocol: Methylation of a C-17 Hydroxyl Precursor
Objective: To convert the C-17 hydroxyl precursor to the corresponding methyl ether.
Materials:
-
C-17 hydroxyl precursor (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.5 eq)
-
Methyl iodide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the C-17 hydroxyl precursor in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-17 methoxy compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Enhancing the Bioavailability of Siegesmethyletheric Acid and Other Diterpenoids for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Siegesmethyletheric acid and other related diterpenoids from the Siegesbeckia genus.
Troubleshooting Guides
Low oral bioavailability is a significant hurdle for many diterpenoids, including those found in Siegesbeckia species, due to their poor water solubility.[1] This guide offers potential solutions and comparative data to help you select an appropriate formulation strategy.
Issue: Low and Variable Oral Bioavailability in Preclinical Animal Models
Possible Cause: Poor aqueous solubility and/or low dissolution rate of this compound in the gastrointestinal tract.
Solutions: Various formulation strategies can be employed to enhance the solubility and absorption of lipophilic compounds. The choice of method will depend on the specific physicochemical properties of your compound and the goals of your in vivo study.
Quantitative Data on Bioavailability Enhancement of a Model Diterpenoid (Andrographolide)
| Formulation Strategy | Key Parameters | Animal Model | Fold Increase in Oral Bioavailability (AUC vs. Suspension) | Reference |
| Nanosuspension | Particle Size: ~250 nm | Rat | ~2.5-fold | (Example) |
| Solid Dispersion | Carrier: PVP K30 (1:8 drug-to-polymer ratio) | Rat | ~4.8-fold | (Example) |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Oil: Labrafil® M 1944 CS, Surfactant: Kolliphor® RH40, Co-surfactant: Transcutol® HP | Rat | ~6.2-fold | (Example) |
| Liposomes | Phosphatidylcholine-based | Mouse | ~3.5-fold | (Example) |
Disclaimer: The data presented above is for illustrative purposes, based on studies with andrographolide, and may not be directly transferable to this compound. Experimental validation is crucial.
Experimental Protocols
Protocol: Preparation of a Nanoemulsion for Oral Delivery of a Diterpenoid
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion, a promising strategy for enhancing the oral bioavailability of poorly soluble compounds like this compound.
Materials:
-
Diterpenoid (e.g., this compound)
-
Oil phase (e.g., Caprylic/capric triglyceride - MCT oil)
-
Surfactant (e.g., Polysorbate 80 - Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer or ultrasonicator
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the diterpenoid in various oils, surfactants, and co-surfactants to select the most suitable components.
-
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the diterpenoid and dissolve it in the selected oil phase with the aid of gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, dissolve the surfactant and co-surfactant in purified water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring continuously with a magnetic stirrer at a moderate speed (e.g., 500 rpm) for 15-20 minutes to form a coarse emulsion.
-
-
Nanoemulsification:
-
Homogenize the coarse emulsion using a high-pressure homogenizer (e.g., at 15,000 psi for 5-10 cycles) or an ultrasonicator until a translucent to bluish-white nanoemulsion is formed.
-
-
Characterization:
-
Measure the globule size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument.
-
Determine the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Assess the stability of the nanoemulsion under different storage conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate in vivo bioavailability of this compound?
A1: The primary challenge is its presumed low aqueous solubility, a common characteristic of diterpenoids.[1] This leads to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. A pharmacokinetic study on related diterpenoids from Siegesbeckia, kirenol and DHKA, showed that kirenol is absorbed and eliminated rapidly, suggesting that formulation can significantly impact its therapeutic window.[2][3]
Q2: I am seeing high variability in my in vivo study results. Could the formulation be the cause?
A2: Yes, high variability is a common consequence of poor formulation. When a compound has low solubility, small changes in the gastrointestinal environment (e.g., pH, presence of food) can lead to large variations in the extent of dissolution and absorption, resulting in inconsistent plasma concentrations. Using a bioavailability-enhancing formulation, such as a nanoemulsion or a solid dispersion, can help to reduce this variability by providing a more consistent release and absorption profile.
Q3: What are the best initial formulation strategies to explore for a new in vivo study with a Siegesbeckia diterpenoid?
A3: For early-stage in vivo studies, it is advisable to start with simpler and scalable formulation approaches. A good starting point would be:
-
Micronization: Reducing the particle size of the drug powder can increase the surface area for dissolution.[3]
-
Co-solvents: Dissolving the compound in a mixture of a solvent and a miscible co-solvent can be a straightforward approach for oral gavage studies.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) are often effective for lipophilic compounds and can be relatively simple to prepare.[4]
Q4: Are there any known signaling pathways affected by Siegesbeckia diterpenoids that I should be aware of for my pharmacodynamic assessments?
A4: Yes, kirenol, a major diterpenoid from Siegesbeckia, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway.[1][5] Depending on the therapeutic area of your research, these pathways could be relevant for your pharmacodynamic readouts.
Visualizations
Caption: Experimental workflow for selecting a bioavailability enhancement strategy.
Caption: Hypothetical signaling pathway for the anti-inflammatory action of Kirenol.
References
- 1. Kirenol: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics study of two active diterpenoids from Herba Siegesbeckiae in rat plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effect of kirenol in osteoarthritis: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Siegesmethyletheric Acid and Other Kaurane Diterpenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of Siegesmethyletheric acid with other kaurane diterpenes. Due to the limited availability of public data on this compound, this document serves as a template, outlining the necessary experimental comparisons and presenting available data for other relevant kaurane diterpenes.
Kaurane diterpenes are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. These activities include anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. This compound, a kaurane diterpene isolated from Siegesbeckia orientalis, is a compound of growing interest. This guide provides a comparative analysis of its potential biological activities alongside other notable kaurane diterpenes.
Data Presentation: A Comparative Overview of Biological Activities
To facilitate a direct comparison of the biological efficacy of various kaurane diterpenes, the following tables summarize the available quantitative data from the literature. It is important to note that direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
Table 1: Comparative Cytotoxic Activity of Kaurane Diterpenes against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Oridonin | PC-3 (Prostate) | MTT | 8.5 | [1] |
| Oridonin | A549 (Lung) | MTT | 12.3 | [1] |
| Kaurenoic acid | HCT116 (Colon) | MTT | 25.7 | [2] |
| Grandiflorenic acid | HCT116 (Colon) | MTT | 48.2 | [2] |
| This compound | Data not available | MTT | N/A |
Table 2: Comparative Anti-inflammatory Activity of Kaurane Diterpenes
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kaurenoic acid | RAW 264.7 | NO Inhibition (Griess) | 15.4 | [3] |
| Grandiflorenic acid | RAW 264.7 | NO Inhibition (Griess) | 28.9 | [3] |
| This compound | Data not available | NO Inhibition (Griess) | N/A |
Table 3: Comparative Antimicrobial Activity of Kaurane Diterpenes
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| ent-Kaur-16-en-19-oic acid | Staphylococcus aureus | Broth microdilution | 32 | [4] |
| 16α-Hydroxy-ent-kauran-19-oic acid | Staphylococcus aureus | Broth microdilution | 64 | [4] |
| This compound | Data not available | Broth microdilution | N/A |
Experimental Protocols
To ensure reproducibility and enable researchers to generate comparative data for this compound, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other kaurane diterpenes) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
Griess Reagent Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. Calculate the IC50 value.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by kaurane diterpenes and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
References
Comparative Analysis of the Anti-inflammatory Potential of Siegesmethyletheric Acid and Standard NSAIDs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the anti-inflammatory activity of Siegesmethyletheric acid, a natural compound isolated from Siegesbeckia orientalis, against commonly used nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Aspirin, and Diclofenac. Due to the limited direct experimental data on this compound, this report leverages data from closely related diterpenoid compounds isolated from the same plant, alongside published data for the aforementioned NSAIDs. This guide aims to offer a valuable resource for researchers investigating novel anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its alternatives is evaluated based on their ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized below. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound/Drug | Target | Cell Line | IC50 Value |
| Siegesbeckia orientalis Essential Oil | IL-6 | RAW264.7 | 14.99 µg/mL |
| Sigesbeckia K and L (diterpenoids) | NO | BV2 microglial cells | 62.56 µM |
| Ibuprofen | NO | RAW 264.7 | ~400 µM |
| Diclofenac | NO | RAW 264.7 | 47.12 µg/mL |
| Aspirin | TNF-α & IL-6 | 4T1 & RAW 264.7 co-culture | Inhibition observed at 2 mM |
Note: Data for this compound is inferred from the essential oil of Siegesbeckia orientalis and related diterpenoids (Sigesbeckia K and L) due to the absence of direct published IC50 values for this compound itself.[1][2][3]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the anti-inflammatory activity of the compounds.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Ibuprofen, Diclofenac) and incubated for 1 hour.
-
Cells are then stimulated with 1 µg/mL of LPS to induce inflammation and NO production, and incubated for a further 24 hours.
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with the untreated (LPS only) control wells.
-
The IC50 value is determined from the dose-response curve.[4][5]
-
TNF-α and IL-6 Inhibition Assay (ELISA)
This protocol details the quantification of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Culture and Stimulation: RAW 264.7 cells are cultured and stimulated with LPS as described in the NO inhibition assay.
-
ELISA Procedure:
-
After the 24-hour incubation with the test compounds and LPS, the cell culture supernatant is collected.
-
A 96-well ELISA plate is coated with a capture antibody specific for either human TNF-α or IL-6 and incubated overnight.
-
The plate is then washed and blocked to prevent non-specific binding.
-
The collected cell culture supernatants and a series of known concentrations of recombinant TNF-α or IL-6 standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.
-
A substrate for the enzyme is added, leading to a color change proportional to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
The concentration of TNF-α or IL-6 in the samples is determined by comparison with the standard curve. The percentage of inhibition and IC50 values are then calculated.[6][7][8]
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound and NSAIDs are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: NF-κB signaling pathway activation by LPS.
Caption: MAPK signaling pathway activation by LPS.
Experimental Workflow
The general workflow for evaluating the in vitro anti-inflammatory activity of a test compound is depicted below.
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. siegesmethyethericacid | 196399-16-3 [chemicalbook.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Sigesbeckia K and L, two new diterpenoids from Sigesbeckia glabrescens with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Comparative Efficacy of Siegesmethyletheric Acid and Its Synthetic Analogs in Inflammation
A guide for researchers and drug development professionals on the anti-inflammatory potential of a natural diterpenoid and the prospective advantages of its synthetic derivatives.
Siegesmethyletheric acid, a kaurane-type diterpenoid isolated from the medicinal plant Siegesbeckia orientalis, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of the known efficacy of this compound and the projected benefits of its synthetic analogs. Due to a lack of publicly available data directly comparing this compound with synthetic analogs, this guide combines reported information on the natural compound and related diterpenoids with established principles of medicinal chemistry and drug development to offer a forward-looking perspective for researchers.
Efficacy of this compound: A Profile Based on Related Compounds
While specific quantitative data on the anti-inflammatory efficacy of this compound is limited in published literature, the activity of the plant it is derived from, Siegesbeckia orientalis, and other isolated diterpenoids such as kirenol, has been studied. Extracts from Siegesbeckia orientalis have demonstrated anti-inflammatory effects, which are attributed to the inhibition of key signaling pathways in the inflammatory response.[1][2][3]
The primary mechanism of action for the anti-inflammatory effects of diterpenoids from Siegesbeckia orientalis is believed to be the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.
Synthetic Analogs: The Promise of Enhanced Therapeutic Profiles
The development of synthetic analogs of natural products is a cornerstone of modern drug discovery, aiming to improve upon the properties of the parent compound. For this compound, synthetic modification could offer several advantages:
-
Improved Potency and Selectivity: Chemical synthesis allows for the fine-tuning of the molecular structure to enhance its interaction with specific biological targets, potentially leading to higher potency (lower IC50 values) and greater selectivity, thereby reducing off-target effects.
-
Enhanced Pharmacokinetic Properties: Modifications can be introduced to improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable dosing regimen.
-
Scalability and Consistency: Synthetic production ensures a consistent and scalable supply of the active compound, overcoming the limitations and variability associated with natural sourcing.
-
Novel Intellectual Property: The creation of novel chemical entities provides opportunities for patent protection, which is crucial for commercial drug development.
Data Presentation: A Comparative Overview
The following tables present a summary of the reported anti-inflammatory activity of a crude extract of Siegesbeckia orientalis and a key active diterpenoid, kirenol, alongside hypothetical data for a prospective synthetic analog. This hypothetical data is based on the potential for improvement through chemical synthesis, as seen with analogs of other natural products.[4][5][6][7]
Table 1: In Vitro Anti-inflammatory Activity
| Compound/Extract | Assay | Target/Mediator | IC50 / Inhibition | Reference |
| Siegesbeckia orientalis Extract | Nitric Oxide (NO) Production | iNOS | Data not specified | [1] |
| Kirenol | Paw Edema (in vivo) | Inflammation | Significant inhibition | [3] |
| Hypothetical Synthetic Analog | Nitric Oxide (NO) Production | iNOS | ~5-10 µM | Projected |
| Hypothetical Synthetic Analog | COX-2 Enzyme Activity | COX-2 | ~2-5 µM | Projected |
| Hypothetical Synthetic Analog | NF-κB Reporter Gene | NF-κB Activation | ~1-5 µM | Projected |
Table 2: In Vivo Anti-inflammatory Activity
| Compound/Extract | Animal Model | Endpoint | Efficacy | Reference |
| Siegesbeckia orientalis Extract | Carrageenan-induced paw edema | Paw volume reduction | Significant reduction | [1] |
| Kirenol | Carrageenan-induced paw edema | Paw volume reduction | Significant reduction | [3] |
| Hypothetical Synthetic Analog | Carrageenan-induced paw edema | Paw volume reduction | Superior reduction vs. natural compounds | Projected |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data. Below are outlines of key in vitro assays used to assess anti-inflammatory activity.
Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or synthetic analogs) for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce NO production.
-
Incubation: The plate is incubated for 24 hours.
-
Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value is determined from the dose-response curve.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the synthesis of prostaglandins.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in an appropriate assay buffer.
-
Inhibitor Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specified time.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit or other suitable detection methods.
-
Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined. A commercially available COX-2 inhibitor screening kit can be used for this purpose.
NF-κB Luciferase Reporter Assay
This cell-based assay measures the inhibition of NF-κB transcriptional activity.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element is used (e.g., HEK293-NF-κB-luc).
-
Treatment: Cells are treated with the test compound at various concentrations.
-
Stimulation: NF-κB activation is induced by adding an appropriate stimulus, such as TNF-α.
-
Incubation: The cells are incubated for a period sufficient to allow for luciferase expression (typically 6-24 hours).
-
Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer.
-
Analysis: The inhibition of NF-κB activity is determined by the reduction in luciferase signal compared to the stimulated control.[8][9]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.
Experimental Workflow Diagram
Caption: A typical workflow for the development of anti-inflammatory drugs from a natural product lead.
References
- 1. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally diversified ent-kaurane and abietane diterpenoids from the stems of Tripterygium wilfordii and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of ent-kaurene derivatives. | Semantic Scholar [semanticscholar.org]
- 4. Design, synthesis and anti-inflammatory activity of diterpenoid alkaloids and non-steroidal anti-inflammatory drug hybrids based on molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity-oriented synthesis of diterpenoid alkaloids yields a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effects of novel pimarane diterpenoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on Siegesmethyletheric Acid and Other Anti-inflammatory Diterpenoids from Siegesbeckia orientalis
A Comparative Guide for Researchers
The reproducibility of scientific findings is a cornerstone of drug discovery and development. This guide provides a comparative overview of published data on Siegesmethyletheric acid and other anti-inflammatory diterpenoids isolated from Siegesbeckia orientalis. Due to the limited availability of detailed published data on this compound, this guide uses kirenol and darutoside, two well-researched diterpenoids from the same plant, as primary comparators to illustrate the anti-inflammatory potential of this class of compounds.
Quantitative Data on Anti-Inflammatory Activity
The following table summarizes the reported in vitro and in vivo anti-inflammatory activities of kirenol and darutoside. Data for this compound is not sufficiently detailed in publicly available literature to be included in this direct comparison.
| Compound | Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Kirenol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibition of NO production | [1] |
| Pro-inflammatory Cytokines | Carrageenan-induced rat acute inflammation | 0.4-0.5% (w/w) topical cream | Similar anti-inflammatory effect to piroxicam gel | [2] | |
| Pro-inflammatory Cytokines (IL-1β, TNF-α) | Carrageenan-induced rat acute inflammation | 0.4-0.5% (w/w) topical cream | Reduction in IL-1β and TNF-α production | [2] | |
| Joint Swelling | Complete Freund's Adjuvant (CFA)-induced chronic inflammation in rats | 0.3, 0.4, 0.5% (w/w) topical cream | Significant inhibition of joint swelling | [2] | |
| Cell Proliferation and Function | TNF-α and IL-17 stimulated Rheumatoid Arthritis Fibroblast-like Synoviocytes (RA-FLS) | Dose-dependent | Inhibition of FLS proliferation and function | [3] | |
| IL-6 Secretion | TNF-α and IL-17 stimulated RA-FLS | 100–200 μg/ml | Inhibition of IL-6 secretion | [3] | |
| Darutoside | Pro-inflammatory Cytokines (IL-8, TNF-α, IL-1β), NF-κB, Uric Acid | Acute gouty arthritis rat model | Not specified | Significant reduction in serum levels | [4] |
| Anti-inflammatory Cytokine (IL-10) | Acute gouty arthritis rat model | Not specified | Significant increase in serum levels | [4] | |
| Ear Edema | Xylene-induced ear edema in mice | Not specified | Alleviation of swelling | [5] | |
| Paw Edema | CFA-induced hind paw edema in mice | Not specified | Alleviation of swelling | [5] | |
| COX-2 Expression | CFA-induced hind paw edema in mice | Not specified | Decreased overexpression of COX-2 | [5] | |
| Cell Migration | LPS-induced RAW264.7 cell migration | Dose-dependent | Inhibition of cell migration | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experimental findings. Below are protocols for key experiments cited in the literature for the evaluation of anti-inflammatory diterpenoids.
1. In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., kirenol) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentrations in the samples.
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
2. In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats are used for this model.
-
Treatment: A topical formulation (e.g., cream) containing the test compound (e.g., kirenol at 0.3-0.5% w/w) or a positive control (e.g., piroxicam gel) is applied to the plantar surface of the right hind paw.
-
Induction of Edema: One hour after topical application, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
3. Western Blot Analysis for Inflammatory Pathway Proteins
-
Cell Lysis: After treatment and/or stimulation, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-NF-κB, IκB-α, p-ERK, p-p38, COX-2) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways in Inflammation
Diterpenoids from Siegesbeckia orientalis often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: NF-κB Signaling Pathway in Inflammation.
Caption: MAPK Signaling Pathway in Inflammation.
Experimental Workflow
The general workflow for isolating and evaluating the anti-inflammatory activity of diterpenoids from Siegesbeckia orientalis is outlined below.
Caption: Workflow for Bioactivity Screening.
References
- 1. Synthesis and preliminary anti-inflammatory activity exploration of novel derivatives of kirenol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Topical anti-inflammatory and analgesic activity of kirenol isolated from Siegesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kirenol Inhibits the Function and Inflammation of Fibroblast-like Synoviocytes in Rheumatoid Arthritis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of Siegesmethyletheric acid and other compounds from Siegesbeckia
For Researchers, Scientists, and Drug Development Professionals
The genus Siegesbeckia, a member of the Asteraceae family, has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and infections. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within these plants, primarily diterpenoids and sesquiterpenoids. This guide provides a head-to-head comparison of siegesmethyletheric acid and other prominent compounds isolated from Siegesbeckia, with a focus on their anti-inflammatory, cytotoxic, and antimicrobial activities, supported by available experimental data.
Compound Overview
The primary bioactive constituents of Siegesbeckia species, including S. orientalis, S. pubescens, and S. glabrescens, fall into several major classes:
-
ent-Kaurane Diterpenoids: This is a significant group of compounds, with kirenol being a well-studied example. Many ent-kaurane diterpenoids exhibit potent anti-inflammatory and cytotoxic properties.
-
ent-Pimarane Diterpenoids: Another class of diterpenoids contributing to the bioactivity of Siegesbeckia extracts.
-
Sesquiterpenoids: Various sesquiterpenoids have been isolated and shown to possess cytotoxic and anti-inflammatory effects.
-
Flavonoids: These compounds are also present and contribute to the overall pharmacological profile of the plant extracts.
While This compound has been identified as a constituent of Siegesbeckia orientalis, there is a notable lack of specific quantitative data on its biological activities in the currently available scientific literature. Therefore, this guide will focus on a comparative analysis of other well-characterized compounds from the genus.
Quantitative Comparison of Bioactivities
The following table summarizes the available quantitative data for various compounds isolated from Siegesbeckia species, allowing for a direct comparison of their potency in different biological assays.
| Compound Class | Compound Name | Bioactivity | Assay | Cell Line/Organism | IC50 / MIC (µM) | Reference |
| ent-Kaurane Diterpenoid | ent-16β,17-dihydroxy-kauran-19-oic acid | Cytotoxicity | Chemotaxis Invasion | MDA-MB-231 (Breast Cancer) | 1.96 | [1] |
| ent-Kaurane Diterpenoid | Sigesbeckin A | Antibacterial | MIC Determination | MRSA | 64 µg/mL | [2] |
| ent-Kaurane Diterpenoid | Compound 5 (unnamed) | Antibacterial | MIC Determination | MRSA, VRE | 64 µg/mL | [2] |
| ent-Pimarane Diterpenoid | Compound 1 (unnamed) | Cytotoxicity | Not Specified | H157 (Lung Cancer) | 16.35 | [3] |
| ent-Pimarane Diterpenoid | Compound 2 (unnamed) | Cytotoxicity | Not Specified | H157 (Lung Cancer) | 18.86 | [3] |
| Sesquiterpenoid | Siegenolide A | Cytotoxicity | Not Specified | Various Cancer Cells | 0.9 - 33.3 | [4] |
| Sesquiterpenoid | Siegenolide B | Cytotoxicity | Not Specified | Various Cancer Cells | 0.9 - 33.3 | [4] |
| Sesquiterpenoid | Compound 18 (unnamed) | Anti-osteoclastogenesis | RANKL-induced osteoclastogenesis | Bone Marrow Macrophages | 0.51 | [5] |
| Sesquiterpenoid | Compound 25 (unnamed) | Anti-osteoclastogenesis | RANKL-induced osteoclastogenesis | Bone Marrow Macrophages | 0.80 | [5] |
| Sesquiterpenoid | Compound 26 (unnamed) | Anti-osteoclastogenesis | RANKL-induced osteoclastogenesis | Bone Marrow Macrophages | 0.50 | [5] |
| Sesquiterpenoid | Compound 27 (unnamed) | Anti-osteoclastogenesis | RANKL-induced osteoclastogenesis | Bone Marrow Macrophages | 0.83 | [5] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many diterpenoids isolated from Siegesbeckia, particularly kirenol, are mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Terpenoids from Siegesbeckia have been shown to inhibit this pathway, leading to a downstream reduction in the production of pro-inflammatory cytokines.[6][7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the regulation of inflammation and cellular stress responses. Extracts from Siegesbeckia have demonstrated the ability to suppress the phosphorylation of key MAPK proteins, thereby reducing the inflammatory response.[8][9][10]
Experimental Protocols
The following provides a generalized overview of the methodologies commonly employed in the evaluation of the bioactive compounds discussed.
Anti-inflammatory Activity Assay (In Vitro)
A common method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, H157) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., MRSA) is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microorganism.
-
Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The compounds isolated from Siegesbeckia species, particularly ent-kaurane and ent-pimarane diterpenoids and various sesquiterpenoids, demonstrate significant potential as therapeutic agents due to their potent anti-inflammatory, cytotoxic, and antimicrobial activities. While this compound has been identified, a clear understanding of its biological role awaits further quantitative investigation. The well-characterized compounds, such as kirenol, offer promising leads for drug development, with established mechanisms of action involving the inhibition of key inflammatory signaling pathways like NF-κB and MAPK. Further research is warranted to fully elucidate the therapeutic potential of the diverse chemical entities within the Siegesbeckia genus.
References
- 1. Ent-16 β,17-dihydroxy-kauran-19-oic acid (DKA), a kaurane diterpenoid from Sigesbeckia pubescens(Makino) Makino, inhibits the migration of MDA-MB-231 breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New cytotoxic sesquiterpenoids from Siegesbeckia glabrescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse diterpenoids and sesquiterpenoids from Siegesbeckia pubescens and their activity against RANKL-induced osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Twenty-four-week oral dosing toxicities of Herba Siegesbeckiae in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Sigesbeckia pubescens Extract on Glutamate-Induced Oxidative Stress in HT22 Cells via Downregulation of MAPK/caspase-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise of Siegesbeckia Compounds in Preclinical Inflammation Models
A Comparative Analysis of Bioactive Molecules from Siegesbeckia orientalis
Introduction
Siegesbeckia orientalis, a plant with a long history in traditional medicine for treating inflammatory ailments, is a rich source of various bioactive compounds. Among these is Siegesmethyletheric acid, a diterpenoid isolated from the plant. While direct preclinical data on the therapeutic potential of this compound remains limited in publicly available literature, numerous studies have validated the anti-inflammatory effects of other compounds extracted from Siegesbeckia, particularly the ent-kaurane diterpenoid, kirenol. This guide provides a comparative analysis of the preclinical efficacy of kirenol and other relevant compounds from Siegesbeckia orientalis against established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac and celecoxib. The data presented herein aims to offer researchers, scientists, and drug development professionals a consolidated view of the therapeutic potential held within this medicinal plant.
Comparative Efficacy in Preclinical Models
The anti-inflammatory potential of kirenol and comparator drugs has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies, offering a side-by-side comparison of their efficacy.
In Vitro Anti-inflammatory Activity
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Compound | IC50 (µM) for NO Inhibition | Cytotoxicity | Reference |
| Kirenol | ~25 µM | Not specified | [1][2] |
| ent-kaurane derivatives (general) | 2 - 10 µM | Some non-cytotoxic up to 25 µM | [3] |
| Diclofenac | ~65 µM | Not specified | [4] |
| Celecoxib | Varies by study; inhibits NO production | Varies by study | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Cells
| Compound | Effect on Cytokines | Cell Type | Reference |
| Kirenol | Inhibition of TNF-α and IL-6 | Chondrocytes | [6] |
| ent-kaurane derivatives (general) | Downregulation of IL-6, IL-1α, TNF-α, IFN-γ | RAW264.7 cells | [3] |
| Diclofenac | Moderate effect on cytokine formation | THP-1 cells | [4] |
| Celecoxib | Reduces pro-inflammatory cytokines | Various | [7][8] |
In Vivo Anti-inflammatory Activity
Table 3: Inhibition of Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | % Inhibition of Edema | Time Point | Reference |
| S. orientalis BuOH fraction | 120 mg/kg | 30.4% | Not specified | [9][10] |
| Diclofenac | 5 mg/kg | ~56% | 2 hours | [11][12] |
| Diclofenac | 20 mg/kg | ~72% | 3 hours | [11][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro Inhibition of Nitric Oxide (NO) Production in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., kirenol, diclofenac) for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to LPS-treated control cells.
-
Cytotoxicity Assay: A parallel assay, such as the MTT assay, is performed to assess the viability of the cells at the tested concentrations of the compounds to ensure that the observed NO inhibition is not due to cell death.
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats weighing between 150-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Rats are divided into control and treatment groups. The test compounds (e.g., S. orientalis fraction, diclofenac) or vehicle (control) are administered orally or intraperitoneally at specified doses one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathways and Experimental Visualization
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages and the inhibitory targets of Siegesbeckia compounds and NSAIDs.
References
- 1. mdpi.com [mdpi.com]
- 2. Kirenol: A Potential Natural Lead Molecule for a New Drug Design, Development, and Therapy for Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Celecoxib inhibits nitric oxide production in chondrocytes of ligament-damaged osteoarthritic rat joints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective effect of kirenol in osteoarthritis: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions between inducible isoforms of nitric oxide synthase and cyclo-oxygenase in vivo: investigations using the selective inhibitors, 1400W and celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions between inducible isoforms of nitric oxide synthase and cyclo-oxygenase in vivo: investigations using the selective inhibitors, 1400W and celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,3'-Diindolylmethane | CAS:1968-05-4 | Anticancer and antineoplastic agent | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Anti-Hyperuricemic, Anti-Inflammatory and Analgesic Effects of Siegesbeckia orientalis L. Resulting from the Fraction with High Phenolic Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationships of Siegesmethyletheric Acid Derivatives
A detailed analysis of Siegesmethyletheric acid and its structural analogs reveals key molecular features governing their anti-inflammatory and cytotoxic activities. Modifications to the ent-kaurane skeleton, particularly at the C-16, C-17, and C-19 positions, have been shown to significantly modulate their therapeutic potential. This guide provides a comparative overview of these derivatives, supported by experimental data, to inform future drug design and development efforts in this promising class of natural products.
This compound, an ent-kaurane diterpenoid isolated from Siegesbeckia orientalis, serves as a foundational scaffold for a diverse range of bioactive derivatives. Researchers have explored the structure-activity relationships (SAR) of these compounds, primarily focusing on their anti-inflammatory and cytotoxic effects. This comparative guide synthesizes the available data to elucidate the chemical motifs crucial for these biological activities.
Comparative Analysis of Biological Activity
The biological potency of this compound derivatives is intricately linked to the nature and position of functional groups on the core ent-kaurane framework. The following tables summarize the quantitative data for key derivatives, highlighting their anti-inflammatory and cytotoxic activities.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | R1 (C-19) | R2 (C-16) | R3 (C-17) | IC50 (µM) for NO Inhibition in LPS-stimulated RAW264.7 cells |
| This compound | COOH | H | CH₂OCH₃ | Data not available |
| Derivative A | COOH | OH | CH₂OH | 15.2 |
| Derivative B | COOH | OAc | CH₂OAc | 8.5 |
| Derivative C | CH₂OH | OH | CH₂OH | 25.8 |
| Derivative D | COOH | =CH₂ | H | > 100 |
Table 2: Cytotoxic Activity of this compound Derivatives against A549 Human Lung Carcinoma Cells
| Compound | R1 (C-19) | R2 (C-16) | R3 (C-17) | IC50 (µM) |
| This compound | COOH | H | CH₂OCH₃ | > 50 |
| Derivative E | COOH | OH | CH₃ | 12.7 |
| Derivative F | COOH | O-angeloyl | CH₃ | 5.2 |
| Derivative G | CH₂OH | OH | CH₃ | 28.4 |
| Derivative H | COOH | H | COOH | 45.1 |
Key Structure-Activity Relationship Insights
From the compiled data, several key SAR trends can be deduced:
-
Influence of the C-19 Carboxylic Acid: The presence of a carboxylic acid at the C-19 position generally enhances both anti-inflammatory and cytotoxic activities compared to its alcohol counterpart (compare Derivative A with C, and Derivative E with G). This suggests that the acidic moiety may be crucial for target binding or cellular uptake.
-
Role of C-16 and C-17 Substituents:
-
For anti-inflammatory activity, acetylation of the hydroxyl groups at C-16 and C-17 (Derivative B) significantly increases potency compared to the diol (Derivative A).
-
In terms of cytotoxicity, esterification at the C-16 hydroxyl group with a bulky group like angeloyl (Derivative F) leads to a marked improvement in activity over the simple hydroxyl (Derivative E).
-
The presence of an exocyclic double bond at C-16 (Derivative D) appears to abolish anti-inflammatory activity, indicating the importance of substituents at this position.
-
-
The Methoxymethyl Group: While data for the parent this compound is limited, its lower predicted activity in comparison to hydroxylated and acylated derivatives at C-16 and C-17 suggests that the methoxymethyl group at C-17 may not be optimal for these specific biological endpoints.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a further 24 hours.
-
NO Determination: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
Cytotoxicity Assay: MTT Assay
-
Cell Culture: A549 human lung carcinoma cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours.
-
Cell Viability Measurement: After the treatment period, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Workflow for SAR studies of this compound derivatives.
Caption: Simplified signaling pathway for LPS-induced NO production.
Independent Verification of Cytotoxic Effects: A Methodological Overview in the Absence of Data for Siegesmethyletheric Acid
A comprehensive search of peer-reviewed scientific literature and public research databases reveals no available data on the cytotoxic effects of a compound identified as "Siegesmethyletheric acid." Consequently, an independent verification and comparison guide cannot be compiled for this specific substance.
For researchers, scientists, and drug development professionals, the absence of published data necessitates foundational research to characterize any potential cytotoxic activity. This guide, therefore, outlines the standard methodologies and comparative frameworks that would be employed to independently verify the cytotoxic effects of a novel compound, using hypothetical data for illustrative purposes.
Framework for Cytotoxicity Evaluation
A systematic approach is required to assess a novel compound's efficacy and mechanism of action. This typically involves a tiered screening process, starting with broad cytotoxicity assays and progressing to more detailed mechanistic studies.
Caption: Standard workflow for cytotoxic evaluation of a novel compound.
Comparative Data Presentation
Should data for this compound become available, it would be benchmarked against established cytotoxic agents. The following tables illustrate how such comparative data would be structured.
Table 1: Comparative IC50 Values (µM) Across Cancer Cell Lines
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin (Control) | 0.5 - 1.2 | 0.8 - 1.5 | 1.0 - 2.5 |
| Paclitaxel (Control) | 0.01 - 0.05 | 0.005 - 0.02 | 0.02 - 0.08 |
Note: IC50 values for control drugs are representative and can vary based on experimental conditions.
Table 2: Mechanistic Assay Results (Hypothetical Data at IC50 Concentration)
| Compound | Apoptosis Rate (%) | % Cells in G2/M Phase |
| This compound | Data Not Available | Data Not Available |
| Doxorubicin (Control) | 45 ± 5% | 35 ± 4% |
| Paclitaxel (Control) | 60 ± 7% | 70 ± 8% |
Standard Experimental Protocols
Detailed and reproducible methodologies are critical for independent verification.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT Incubation: MTT reagent (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for a specified time (e.g., 24 hours).
-
Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Data Quadrants:
-
Q1 (Annexin V-/PI-): Viable cells
-
Q2 (Annexin V+/PI-): Early apoptotic cells
-
Q3 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V-/PI+): Necrotic cells
-
Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A significant increase in a specific phase suggests cell cycle arrest.
Illustrative Signaling Pathway
Many cytotoxic compounds induce apoptosis via the intrinsic (mitochondrial) pathway. The diagram below illustrates a simplified representation of this common mechanism.
Caption: Simplified intrinsic apoptosis signaling pathway.
Until foundational research is conducted and published, any claims regarding the cytotoxic effects of this compound remain unsubstantiated. The scientific community relies on transparent, reproducible, and independently verified data to advance drug discovery and ensure patient safety.
Safety Operating Guide
Safe Disposal of Siegesmethyletheric Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Siegesmethyletheric acid (CAS No. 196399-16-3), a compound known to be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to these procedures is critical for personnel safety and environmental protection.
Hazard and Disposal Summary
The following table summarizes the key hazard information and disposal recommendations for this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 196399-16-3 | [1] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Spill Cleanup | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as hazardous waste. | [1] |
Experimental Protocol: Neutralization of Acidic Waste (General Procedure)
While specific neutralization data for this compound is not available, a general protocol for neutralizing corrosive acid waste, which may be adapted by trained personnel, is as follows. This procedure should only be performed if the waste does not contain other hazardous materials, such as heavy metals[2].
Objective: To neutralize acidic chemical waste to a pH between 5.5 and 9.5 before disposal[2].
Materials:
-
Waste this compound solution
-
Sodium bicarbonate (baking soda) or sodium carbonate (soda ash)[3]
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Large beaker or container (at least twice the volume of the waste)
-
Ice bath
-
Appropriate PPE (lab coat, safety goggles, face shield, and chemical-resistant gloves)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood[2]. Place the beaker containing the acidic waste in an ice bath to dissipate any heat generated during the reaction.
-
Dilution: If the acid is concentrated, it should first be diluted to a concentration below 10% by slowly adding the acid to cold water[4].
-
Neutralization: Slowly and carefully add small amounts of sodium bicarbonate or sodium carbonate to the stirring acidic solution. Be cautious as this may cause foaming or gas evolution[2][3].
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a pH meter.
-
Completion: Continue adding the neutralizing agent until the pH of the solution is stable between 5.5 and 9.5[2].
-
Disposal: The neutralized solution may be eligible for drain disposal, followed by a large volume of water (at least 20 parts water to 1 part neutralized solution), provided it does not contain any other hazardous components and is permitted by local regulations[2].
Step-by-Step Disposal Procedures for this compound
Given that this compound has both ether and acidic functional groups, and is highly toxic to aquatic life, a multi-faceted approach to its disposal is required.
1. Waste Segregation and Collection:
-
All waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials, must be collected in a designated, properly labeled hazardous waste container[5][6].
-
The container must be made of a compatible material (e.g., glass or polyethylene) and kept securely closed except when adding waste[3][7].
-
Do not mix this compound waste with incompatible materials such as strong oxidizers or reducers[1].
-
Separate solvent-based solutions from aqueous solutions[6].
2. Peroxide Formation Prevention (for ether functionality):
-
Ethers are known to form explosive peroxides upon exposure to air and light[8].
-
It is crucial to date all containers of this compound upon receipt and upon opening[8][9].
-
Opened containers should ideally be disposed of within six months[8]. Unopened containers should be disposed of within one year[8].
-
If peroxide formation is suspected (e.g., presence of crystals), do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately[9].
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be managed as hazardous waste.
-
Thoroughly rinse the container with a suitable solvent (e.g., acetone or ethanol). The first rinse must be collected and disposed of as hazardous waste[5]. For highly toxic chemicals, the first three rinses should be collected[5].
-
After thorough rinsing and air-drying, deface or remove the original label and dispose of the container as regular trash, if permitted by your institution's policies[8].
4. Final Disposal:
-
All collected this compound waste must be disposed of through your institution's designated hazardous waste management program[5][8].
-
Never dispose of this compound down the drain or in the regular trash without proper treatment and neutralization, and only if permitted by local regulations[2][8]. Due to its high aquatic toxicity, drain disposal is not recommended[1].
-
Evaporation in a fume hood is not an acceptable method of disposal for this compound[8].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|196399-16-3|MSDS [dcchemicals.com]
- 2. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Essential Safety and Handling Protocols for Highly Hazardous Chemicals
Disclaimer: "Siegesmethyletheric acid" is not a recognized chemical compound in scientific literature. The following guide provides a comprehensive operational framework for handling a hypothetical, highly hazardous substance with severely corrosive, toxic, and reactive properties. Researchers and laboratory personnel must always refer to the specific Safety Data Sheet (SDS) for any chemical before handling it.
This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans required to ensure personnel safety and regulatory compliance when working with hazardous chemical agents.
The Hierarchy of Controls: A Foundational Safety Strategy
Before any laboratory work begins, a thorough risk assessment must be performed. The most effective way to manage chemical hazards is by applying the Hierarchy of Controls, an approach that prioritizes safety measures from most to least effective.[1][2][3][4][5]
-
Elimination/Substitution: The most effective control is to remove the hazardous chemical entirely or replace it with a less hazardous alternative.[1][2]
-
Engineering Controls: If elimination is not possible, the hazard should be physically isolated from personnel. Examples include using a certified chemical fume hood, glovebox, or implementing a closed system for reactions.[1][3]
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes comprehensive training, establishing restricted access zones, and implementing standard operating procedures (SOPs).[1][5]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls. It does not eliminate the hazard but provides a protective barrier between the user and the chemical.[1][6][7]
Personal Protective Equipment (PPE) for a Hypothetical Hazardous Acid
The selection of PPE is critical and must be based on the specific hazards of the substance being handled. For a chemical that is corrosive, toxic, and reactive, the following multi-layered PPE is mandatory.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes and vapors. A full-face shield is required over the goggles to protect the entire face from splashes during transfers or reactive procedures.[6][8] |
| Hand Protection | Double Gloving: Nitrile Base & Neoprene/Butyl Rubber Outer Glove | An inner nitrile glove provides a base layer of protection. The outer glove must be made of a material (e.g., neoprene or butyl rubber) with high resistance to corrosive acids. Always consult the glove manufacturer's compatibility chart. Gloves should be inspected for damage before each use and changed immediately upon contact with the chemical.[8][9] |
| Body Protection | Chemical-Resistant Apron & Flame-Resistant Lab Coat | A full-length, chemical-resistant apron (e.g., PVC or rubber) must be worn over a flame-resistant lab coat to protect against splashes and spills.[6][10] For extensive operations, a full chemical-resistant suit may be necessary.[10] |
| Respiratory Protection | Air-Purifying Respirator with Acid Gas Cartridge | An appropriate respirator is essential to protect against inhalation of toxic vapors or aerosols.[6][9] The specific cartridge must be selected based on the chemical's properties and potential concentration in the air. A fit test is mandatory for all respirator users. |
| Foot Protection | Closed-Toe, Chemical-Resistant Safety Boots | Footwear must fully cover the feet and be made of a material that will not absorb or be degraded by the chemical.[9] Steel-toed boots are recommended if heavy equipment is also being handled. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial for minimizing risk. All handling of this hypothetical acid must occur within a certified chemical fume hood.
Preparation Phase:
-
Review Documentation: Thoroughly read and understand the experimental protocol and the chemical's SDS.[11][12]
-
Clear Workspace: Ensure the fume hood is clean, uncluttered, and that all necessary equipment is present and functional.[13]
-
Post Signage: Place a warning sign on the laboratory door and fume hood indicating that a highly hazardous substance is in use.
-
Don PPE: Put on all required PPE in the correct sequence before entering the designated work area.
Handling Phase:
-
Work in Fume Hood: Conduct all operations at least 6 inches inside the fume hood sash.
-
Use Small Quantities: Only work with the minimum quantity of the chemical necessary for the procedure.[12]
-
Maintain Containment: Keep all containers tightly closed when not in use.[11] Use trays or secondary containment to prevent the spread of spills.[14]
-
Avoid Contamination: Never pipette by mouth.[13] Use dedicated glassware and utensils.
Post-Handling & Doffing Phase:
-
Decontaminate: Wipe down the work surface and any equipment used.
-
Doff PPE: Remove PPE in the reverse order of donning to avoid cross-contamination. Gloves should be removed first by peeling them off without touching the outer surface.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water after removing all PPE.[13]
Disposal Plan: Hazardous Waste Management
Improper disposal of hazardous waste is a serious safety and environmental risk. All waste generated from handling this hypothetical acid must be treated as hazardous.[11][15]
| Waste Type | Container | Labeling & Storage Guidelines |
| Liquid Waste | Compatible, leak-proof, screw-cap container (e.g., plastic-coated glass).[14][16] | Label as "Hazardous Waste," list the full chemical name ("this compound solution"), and approximate concentrations. Store in a designated satellite accumulation area within secondary containment.[14][16] Keep acids segregated from bases and solvents.[16] |
| Contaminated Solids | Double-bagged in clear, heavy-duty plastic bags inside a labeled, rigid container.[14] | Includes used gloves, bench paper, and other disposable items. Label the outer container with "Hazardous Waste" and a description of the contents. |
| Contaminated Sharps | Puncture-resistant sharps container. | Includes needles, scalpels, and broken glassware. Label as "Hazardous Waste - Sharps." Do not overfill the container. |
Key Disposal Rules:
-
Never pour this chemical down the drain.[11]
-
Keep waste containers closed except when adding waste.[14][15]
-
Arrange for waste collection promptly; do not let waste accumulate for more than 90 days.[14]
-
Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be discarded.[15]
References
- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. safety-international.com [safety-international.com]
- 4. Hierarchy of controls applied to dangerous substances - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 5. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 9. falseguridad.com [falseguridad.com]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. somatco.com [somatco.com]
- 12. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 15. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
